MitoTEMPO
Description
Significance of Mitochondria in Cellular Homeostasis and Disease Pathogenesis
Mitochondria are essential for cellular life, primarily through the generation of ATP via oxidative phosphorylation. Beyond energy metabolism, they are involved in critical functions such as calcium signaling, regulation of cell growth and differentiation, cell cycle control, and the initiation and execution of cell death pathways like apoptosis researchgate.netnih.govnih.gov. Maintaining mitochondrial homeostasis, a balance between processes like biogenesis and degradation (mitophagy), is vital for cellular health nih.gov.
Dysfunction of mitochondria is increasingly recognized as a ubiquitous factor in the pathogenesis of numerous prevalent diseases, including type 2 diabetes, cardiovascular disease, metabolic syndrome, cancer, and neurodegenerative disorders like Alzheimer's and Parkinson's disease mdpi.comresearchgate.netfrontiersin.orgdovepress.comfrontiersin.org. Mitochondrial dysfunction can arise from various factors, including mitochondrial DNA mutations, infections, aging, and lack of physical activity mdpi.com. This dysfunction can lead to impaired cellular bioenergetics, increased production of reactive oxygen species (ROS), altered calcium handling, and dysregulated cell death pathways, all contributing to disease progression nih.govmdpi.comfrontiersin.org.
Rationale for Mitochondria-Targeted Therapeutic Strategies
Given the central role of mitochondrial dysfunction in disease, therapeutic strategies specifically targeting these organelles have emerged as a promising area of research researchgate.netdovepress.comrsc.org. The rationale behind this approach stems from the limitations of traditional therapeutic methods and the potential advantages of organelle-specific interventions.
Oxidative stress, an imbalance between ROS production and antioxidant defense, is a key feature of mitochondrial dysfunction and contributes to cellular damage in many diseases elifesciences.org. While conventional, broad-spectrum antioxidants have been investigated for their potential to counteract oxidative damage, they have often shown limited efficacy in clinical trials mdpi.comresearchgate.net. One major limitation is their inability to specifically accumulate within mitochondria, where a significant portion of cellular ROS, particularly superoxide (B77818), is generated mdpi.comresearchgate.netahajournals.org. These non-targeted molecules may distribute throughout different cellular compartments and organs, reducing the concentration available at the site of primary ROS production within the mitochondria mdpi.com. Furthermore, broad-spectrum antioxidants can sometimes interfere with the physiological roles of ROS, which act as essential signaling molecules at lower concentrations mdpi.commdpi.com.
Limitations of Broad-Spectrum Antioxidants
Overview of MitoTEMPO as a Mitochondria-Targeted Superoxide Scavenger
This compound is a well-characterized synthetic compound designed to selectively target and scavenge superoxide anions within mitochondria frontiersin.orgasm.org. It is composed of a piperidine (B6355638) nitroxide radical (TEMPO) conjugated to a lipophilic triphenylphosphonium cation (TPP+) frontiersin.orgtums.ac.ir. The TPP+ moiety is key to its mitochondria-targeting ability, as it is a membrane-permeant cation that is driven by the mitochondrial membrane potential to accumulate significantly within energized mitochondria frontiersin.org. Once inside the mitochondria, the TEMPO component acts as a superoxide scavenger, mimicking the activity of superoxide dismutase (SOD), the endogenous mitochondrial antioxidant enzyme (SOD2) frontiersin.orgasm.org.
Research findings have demonstrated that this compound effectively decreases mitochondrial superoxide production and inhibits total cellular ROS ahajournals.org. Studies have shown that this compound can increase mitochondrial superoxide dismutation, highlighting its specificity for protecting this organelle against superoxide ahajournals.orgresearchgate.net. This targeted scavenging of mtROS by this compound has been investigated in various research contexts to elucidate the specific contributions of mitochondrial oxidative stress to different disease models ahajournals.orgnih.govasm.orgtums.ac.ire-jarb.org. For example, studies have used this compound to explore the role of mitochondrial superoxide in hypertension, hepatotoxicity, and neurodegenerative conditions ahajournals.orgnih.govtums.ac.ir.
Detailed research findings using this compound have provided insights into its effects on mitochondrial function and cellular outcomes. For instance, in studies investigating hypertension, this compound treatment decreased mitochondrial superoxide, reduced cellular NADPH oxidase activity, and restored levels of bioavailable nitric oxide ahajournals.org. In models of sodium valproate-induced hepatotoxicity, this compound treatment reduced elevated liver enzymes and helped recover glutathione (B108866) content tums.ac.ir. Furthermore, in studies on amyloid beta toxicity in neurons, this compound suppressed mitochondrial superoxide production, protected mitochondrial bioenergetics, and mitigated mitochondrial DNA depletion nih.gov. These findings underscore the utility of this compound as a research tool to specifically address the impact of mitochondrial superoxide.
Interactive Data Table Example (based on search result ahajournals.org and tums.ac.ir):
| Study Context | Intervention (this compound) | Key Mitochondrial/Cellular Effect | Outcome |
| Hypertension (Ang II-induced) ahajournals.org | Treatment with this compound | Decreased mitochondrial superoxide; Increased mitochondrial dismutation | Attenuated hypertension; Decreased vascular ROS; Improved endothelial function |
| Sodium Valproate Hepatotoxicity (mice) tums.ac.ir | Treatment with this compound | Recovered liver glutathione content | Reduced elevated liver enzymes (AST, ALT); Protective effect on liver |
| Amyloid Beta Toxicity (neurons) nih.gov | Application of this compound | Suppressed mitochondrial superoxide production; Preserved mitochondrial bioenergetics | Protected mitochondrial function; Mitigated mitochondrial DNA depletion |
This table summarizes some reported effects of this compound in specific research models, illustrating its impact on mitochondrial function and related physiological parameters.
Properties
Molecular Formula |
C29H35ClN2O2P |
|---|---|
Molecular Weight |
510.0 g/mol |
InChI |
InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |
InChI Key |
WKKFJIJNGHNQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Mechanisms of Action and Cellular Biology of Mitotempo
Molecular Mechanism of Mitochondrial Accumulation
The selective accumulation of MitoTEMPO within mitochondria is a critical aspect of its function. This targeting is achieved through the incorporation of a specific molecular moiety and is driven by the electrochemical gradient across the mitochondrial membrane.
Triphenylphosphonium (TPP) Moiety as a Mitochondrial Targeting Vector
This compound is a conjugate molecule consisting of an antioxidant component, piperidine (B6355638) nitroxide (TEMPO), linked to a lipophilic cation, triphenylphosphonium (TPP+) researchgate.netfrontiersin.orgnih.gov. The TPP moiety serves as a highly effective mitochondrial targeting vector researchgate.netfrontiersin.orgvetmeduni.ac.atmdpi.commdpi.comnih.govciteab.comuni.lu16streets.com. This class of molecules, featuring a lipophilic cation like TPP, has been utilized for decades to achieve the accumulation of various compounds within mitochondria mdpi.com. TPP's lipophilic and positively charged nature allows it to readily permeate biological membranes researchgate.netfrontiersin.orgmdpi.com.
Electrochemical Gradient-Driven Accumulation across the Mitochondrial Membrane
The primary driving force behind the accumulation of this compound within the mitochondrial matrix is the large negative membrane potential across the inner mitochondrial membrane (IMM) frontiersin.orgmdpi.comciteab.comuni.lu16streets.comresearchgate.net. The mitochondrial matrix is significantly more negatively charged compared to the intermembrane space vetmeduni.ac.atnih.gov. Due to its positive charge, the TPP moiety, and thus this compound, is drawn across the IMM and accumulates several hundred-fold within the mitochondrial matrix nih.govmdpi.comucl.ac.uktums.ac.irfrontiersin.org. This electrochemical gradient, established by the electron transport chain (ETC), is crucial for ATP generation via oxidative phosphorylation vetmeduni.ac.atnih.gov. The accumulation of TPP-bound antioxidants within mitochondria can reach concentrations several hundred times higher than in the surrounding cellular environment mdpi.com. Studies have shown substantial accumulation of this compound within mitochondria in vitro researchgate.net.
Superoxide (B77818) Dismutase (SOD) Mimetic Activity within the Mitochondrial Matrix
Once inside the mitochondrial matrix, this compound exerts its antioxidant effects, notably through its superoxide dismutase (SOD) mimetic activity. The mitochondrial matrix is the primary location of Manganese Superoxide Dismutase (MnSOD or SOD2), a key enzyme responsible for neutralizing superoxide radicals mdpi.comfrontiersin.org.
This compound functions as a synthetic SOD mimetic, specifically targeting and scavenging superoxide anions within the mitochondrial matrix researchgate.netfrontiersin.orgmdpi.comfrontiersin.org. The TEMPO component of this compound is the active part responsible for this SOD mimetic activity mdpi.com. This activity involves catalyzing the dismutation of superoxide radicals (O₂•⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂) mdpi.comfrontiersin.org. This process is analogous to the function of endogenous SOD enzymes, thereby helping to reduce the levels of mitochondrial superoxide. Research has demonstrated that this compound can increase mitochondrial superoxide dismutation in cultured cells researchgate.net.
Direct Reactive Oxygen Species (ROS) Scavenging Capabilities of this compound
Beyond its SOD mimetic activity, this compound also possesses direct scavenging capabilities against certain ROS, particularly superoxide anions.
Superoxide Anion Scavenging
This compound is recognized as a potent scavenger of superoxide anions researchgate.netvetmeduni.ac.atmdpi.comfishersci.atplos.orgamericanelements.comwikipedia.orgelifesciences.org. Its chemical structure allows it to directly react with and neutralize superoxide radicals. This direct scavenging contributes significantly to its ability to mitigate mitochondrial oxidative stress. Studies have shown that this compound treatment can diminish the accumulation of superoxide anion in various cellular contexts nih.govmdpi.com. For instance, in cardiomyocytes isolated from aged rats, this compound application led to a decrease in mitochondrial superoxide anion levels nih.gov. Similarly, in soybean seedlings exposed to cadmium, this compound treatment diminished the cadmium-dependent accumulation of superoxide anion nih.govmdpi.com. The scavenging of mitochondrial superoxide by this compound has been shown to have protective effects in different models, including preventing changes in mitochondrial membrane potential and rate of ROS production in kidney slices exposed to septic serum ucl.ac.uk.
Influence of this compound on Mitochondrial Redox Balance
Mitochondria are a major source of intracellular ROS, primarily generated as a byproduct of the electron transport chain (ETC) during oxidative phosphorylation rupress.orgmdpi.com. An imbalance between ROS production and the antioxidant defense system leads to oxidative stress, which can damage cellular components, including mitochondrial DNA, lipids, and proteins mdpi.commdpi.com. This compound, acting as a superoxide dismutase (SOD) mimetic, directly scavenges mitochondrial superoxide anions, converting them into hydrogen peroxide, which can then be further detoxified by endogenous enzymes like catalase and glutathione (B108866) peroxidase frontiersin.orgmdpi.com. By reducing excessive mitochondrial superoxide, this compound helps to restore and maintain mitochondrial redox balance researchgate.netnih.gov.
Studies have shown that this compound can effectively suppress mitochondrial superoxide production induced by various stimuli, such as amyloid beta (Aβ) in neurons and septic serum in renal cells nih.govucl.ac.uk. This reduction in mitochondrial ROS (mtROS) can prevent the oxidation of intracellular components and mitigate oxidative damage nih.govnih.gov. For instance, in primary cultured mouse neurons exposed to Aβ, this compound significantly suppressed Aβ-promoted mitochondrial superoxide production and neuronal lipid oxidation nih.gov. Similarly, in renal proximal tubular epithelial cells ex vivo, this compound decreased septic serum-induced mtROS and maintained a normal NADH redox state ucl.ac.uk. The ability of this compound to influence the redox status extends beyond the mitochondria, potentially impacting the redox status of other cellular compartments and influencing ROS generation from other sources, such as NADPH oxidase nih.govahajournals.org.
Modulation of Mitochondrial Dynamics and Bioenergetics by this compound
Mitochondrial dynamics, including fusion and fission, and bioenergetics, encompassing processes like ATP production and respiration, are crucial for cellular health and function. Mitochondrial dysfunction, often characterized by impaired bioenergetics and altered dynamics, is implicated in numerous pathologies mdpi.comresearchgate.net. This compound has been shown to modulate these aspects of mitochondrial biology, contributing to its protective effects.
Impact on Mitochondrial Membrane Potential
The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function, essential for ATP synthesis via oxidative phosphorylation rupress.org. A decrease in MMP can lead to impaired energy production and increased ROS generation mdpi.com. Research indicates that this compound helps to preserve or restore MMP under conditions of oxidative stress or injury mdpi.comnih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov.
In renal proximal tubular epithelial cells exposed to septic serum, this compound maintained normal mitochondrial membrane potential ucl.ac.uk. Similarly, in vitrified sheep oocytes, this compound was able to reverse the decrease in mitochondrial membrane potential caused by the vitrification process mdpi.com. Studies on sperm cryopreservation in various species, including bulls and tomcats, have also demonstrated that this compound can increase mitochondrial membrane potential, contributing to improved sperm quality post-thaw frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. This effect is likely linked to its ability to scavenge mtROS, which can otherwise lead to the opening of the mitochondrial permeability transition pore (MPTP) and subsequent collapse of the MMP ucl.ac.uk.
Effects on Mitochondrial ATP Production
ATP production through oxidative phosphorylation is the primary function of mitochondria rupress.org. Compromised ATP generation is a hallmark of mitochondrial dysfunction and contributes to cellular injury and organ failure mdpi.comnih.gov. This compound has been shown to protect against the decline in mitochondrial ATP production in various models of cellular stress nih.govucl.ac.uknih.govnih.govfrontiersin.orguni.lu.
In primary cultured mouse neurons subjected to Aβ toxicity, this compound demonstrated protective effects on mitochondrial bioenergetics, evidenced by preserved ATP production nih.gov. In the cochlea following noise exposure, which leads to decreased ATP levels, this compound treatment significantly restored ATP levels nih.gov. Studies on cryopreserved sperm have also highlighted the ability of this compound to support ATP production, which is vital for sperm motility and function researchgate.netfrontiersin.org. For instance, supplementation with this compound improved cleavage and blastocyst formation rates in bovine embryos, suggesting enhanced developmental potential linked to improved mitochondrial function and ATP production e-jarb.org.
Regulation of Mitochondrial Respiration and Electron Transport Chain Activity
Mitochondrial respiration, carried out by the ETC complexes, is intrinsically linked to ROS production and ATP synthesis rupress.orgpnas.org. Dysfunction of the ETC can lead to increased electron leakage, elevated ROS generation, and impaired ATP production mdpi.com. This compound has been shown to influence mitochondrial respiration and preserve ETC activity mdpi.comfrontiersin.orgnih.gov.
In a model of burn injury-induced cardiac dysfunction, this compound treatment preserved the mitochondrial gene expression for ETC components that were decreased post-burn, suggesting that it might protect mitochondrial function by preventing the down-regulation of these components nih.gov. In angiotensin II-stimulated cells, this compound markedly improved parameters of mitochondrial respiration, indicating that it could reverse the mitochondrial impairment caused by angiotensin II ahajournals.org. By normalizing respiration, this compound may reduce electron leakage and consequently diminish total mitochondrial ROS production ahajournals.org.
Preservation of Mitochondrial Ultrastructure
Maintaining the structural integrity of mitochondria is essential for their proper function. Oxidative stress and other insults can lead to damage and alterations in mitochondrial ultrastructure researchgate.net. This compound has been reported to help preserve mitochondrial ultrastructure under challenging conditions ucl.ac.uk.
In cardiomyocytes isolated from aged rats, application of this compound resulted in improved mitochondrial ultrastructure mdpi.com. Furthermore, in a study investigating the effect of this compound during sperm ultra-rapid freezing, this compound was found to protect sperm ultrastructure from damage induced by the freezing process nih.gov. These findings suggest that by mitigating oxidative stress and supporting mitochondrial function, this compound contributes to the preservation of mitochondrial morphology and integrity.
Here is a summary of some research findings on this compound's effects on mitochondrial bioenergetics:
| Study Model | Condition/Insult | This compound Effect on MMP | This compound Effect on ATP Production | This compound Effect on Respiration/ETC | Citation |
| Renal proximal tubular cells | Septic serum | Maintained normal MMP | Not explicitly mentioned | Maintained normal NADH redox state | ucl.ac.uk |
| Primary cultured mouse neurons | Amyloid beta toxicity | Preserved MMP | Preserved ATP production | Preserved cytochrome c activity | nih.gov |
| Vitrified sheep oocytes | Vitrification | Restored MMP | Restored ATP content | Recovered respiratory chain activity | mdpi.com |
| Bull sperm (cryopreservation) | Freeze-thaw process | Increased MMP | Increased cleavage/blastocyst rates | Not explicitly mentioned | frontiersin.org |
| Tomcat epididymal spermatozoa | Freeze-thaw process | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned | frontiersin.org |
| Burn injury (cardiac function) | Burn injury | Not explicitly mentioned | Not explicitly mentioned | Preserved ETC gene expression | nih.gov |
| Angiotensin II-stimulated cells | Angiotensin II treatment | Not explicitly mentioned | Not explicitly mentioned | Improved respiratory parameters | ahajournals.org |
| Cochlea (noise-induced injury) | Noise exposure | Not explicitly mentioned | Restored ATP level | Maintained mitochondrial biogenesis | nih.gov |
| Aged rat cardiomyocytes | Aging | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned | mdpi.com |
| Sperm (ultra-rapid freezing) | Ultra-rapid freezing | Increased MMP | Not explicitly mentioned | Not explicitly mentioned | nih.gov |
Note: "Not explicitly mentioned" indicates that the specific effect was not detailed in the provided search snippets for that particular study model, although related improvements in mitochondrial function might be implied.
Impact of Mitotempo on Cellular and Molecular Pathways
Regulation of Oxidative Stress Pathways
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction initiated by ROS that damages cell membranes. Studies have shown that MitoTEMPO can effectively reduce lipid peroxidation. For instance, in soybean seedlings exposed to cadmium, this compound treatment diminished the accumulation of lipid peroxidation products, measured as thiobarbituric reactive substances (TBARS) mdpi.com. Similarly, in models of ferroptosis, an iron-dependent form of cell death mediated by lipid peroxidation, this compound has been shown to inhibit mitochondrial lipid peroxidation mdpi.comresearchgate.netnih.gov. Research indicates that this compound inhibits lipid peroxidation induced by agents like erastin (B1684096) and butionine sulfoximine, correlating with the prevention of cell death in these models researchgate.netnih.gov.
Prevention of Protein Carbonyl Content Elevation
Protein carbonylation is a form of protein oxidation that can lead to loss of protein function. Studies have investigated the effect of this compound on protein carbonyl content, a marker of protein oxidation. In diabetic mouse hearts, elevated protein carbonyl content was observed, and treatment with this compound abrogated this increase nih.govresearchgate.net. However, some studies, such as one on the diaphragm of rats with chronic heart failure, did not find significant changes in total protein carbonyls with this compound treatment, suggesting that the effects might be context-dependent or that the elevation in carbonyls could be transient physiology.orgphysiology.org.
Mitigation of DNA/RNA Oxidative Damage (e.g., 8-hydroxyguanosine)
Oxidative stress can also damage nucleic acids, leading to lesions such as 8-hydroxyguanosine (B14389) (8-OHG) in RNA and 8-hydroxydeoxyguanosine (8-OHdG) in DNA mdpi.comnih.gov. 8-OHG is a marker of RNA oxidation mdpi.comresearchgate.netcellbiolabs.com. In soybean seedlings exposed to cadmium, which increased 8-OHG levels in total RNA, simultaneous treatment with this compound caused a decrease in the 8-OHG level, suggesting that mitochondria-derived ROS are involved in RNA oxidation mdpi.comresearchgate.net. Oxidative damage to mitochondrial DNA, indicated by increased 8-OHdG content and mtDNA deletions, has been linked to the pathogenesis of certain diseases nih.gov.
Enhancement of Endogenous Antioxidant Systems (e.g., Superoxide (B77818) Dismutase Activity, GSH/GSSG Ratio, Nrf2 Pathway)
This compound can influence endogenous antioxidant defense systems. The balance between reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG), represented by the GSH/GSSG ratio, is a key indicator of cellular redox status mdpi.com. Studies have shown that this compound treatment can help maintain or improve glutathione balance. For instance, in the diaphragm of rats with chronic heart failure, CHF caused a decrease in diaphragm glutathione content that was not present in the this compound group physiology.orgphysiology.org. In N-Nitrosodiethylamine-challenged animals, this compound pre-treatment improved the antioxidant defense system, including an increase in GSH levels and enzymatic antioxidants like superoxide dismutase (SOD) and glutathione reductase (GR) sci-hub.se.
Below is a table summarizing some of the observed effects of this compound on oxidative stress markers:
| Oxidative Stress Marker | Effect of this compound Treatment | Reference(s) |
| Lipid Peroxidation (TBARS) | Diminished accumulation | mdpi.com |
| Mitochondrial Lipid Peroxidation | Inhibition | mdpi.comresearchgate.netnih.gov |
| Protein Carbonyl Content | Abrogated elevation in diabetic hearts; no change in CHF diaphragm | nih.govresearchgate.netphysiology.orgphysiology.org |
| RNA Oxidation (8-OHG) | Decreased levels in Cd-exposed soybean seedlings | mdpi.comresearchgate.net |
| Diaphragm Glutathione Content | Maintenance/Prevention of decrease in CHF rats | physiology.orgphysiology.org |
| GSH levels (NDEA-challenged animals) | Increased | sci-hub.se |
| SOD activity (NDEA-challenged animals) | Increased | sci-hub.se |
Modulation of Cellular Signaling Pathways by this compound
Mitochondrial ROS can act as signaling molecules, influencing various cellular pathways. By reducing mitochondrial ROS, this compound can modulate these signaling cascades.
Effects on MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) branch, is involved in various cellular processes such as proliferation, differentiation, and apoptosis wikipedia.orgfrontiersin.org. This pathway can be influenced by oxidative stress frontiersin.orgmdpi.com. Studies have indicated that this compound can affect MAPK/ERK signaling. For example, in high glucose-stimulated cardiomyocytes, the protective effects of this compound were associated with downregulation of ERK1/2 phosphorylation nih.gov. In human primary bronchial epithelial cells stimulated with Aspergillus protease, which increased mitochondrial ROS levels, this compound pretreatment reduced mitochondrial ROS and decreased ERK phosphorylation researchgate.net. This suggests that this compound's ability to scavenge mitochondrial ROS can modulate the activation of the ERK pathway.
Influence on Akt Pathway
Research indicates that this compound can influence the Akt signaling pathway. While the precise mechanisms of this interaction are still being elucidated, studies suggest that the antioxidant properties of this compound and its impact on mitochondrial function can indirectly affect Akt activation. mdpi.com For instance, in the context of hyperglycemia-induced oxidative stress and apoptosis, this compound has been shown to diminish these effects, which are often linked to alterations in pathways like Akt. mdpi.comnih.gov The Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.
Regulation of HIF1-α
This compound has been observed to play a role in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF1-α). HIF1-α is a transcription factor that plays a critical role in cellular adaptation to hypoxic conditions, regulating genes involved in processes such as angiogenesis, glucose metabolism, and cell survival. researchgate.net Oxidative stress can influence HIF1-α stability and activity. By reducing mtROS, this compound may modulate HIF1-α levels or its downstream signaling, impacting cellular responses to oxygen availability.
Interplay with GLP-1/CREB/Adiponectin Axis
Studies have demonstrated an interplay between this compound and the GLP-1/CREB/Adiponectin axis, particularly in the context of vascular function in diabetes. mdpi.comnih.govresearchgate.netnih.gov Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone involved in glucose regulation and has beneficial effects on cardiovascular health. thetapeptides.comnih.govwikipedia.org CREB (cAMP response element-binding protein) is a transcription factor activated by GLP-1 signaling. researchgate.netguidetopharmacology.orgresearchgate.netresearchgate.net Adiponectin is an adipokine with insulin-sensitizing and anti-inflammatory properties, also influenced by this axis. nih.govwikipedia.orgnih.govacs.orgciteab.com Research indicates that this compound can prevent reductions in vascular tone, hypertension, and ROS production induced by hyperglycemia through modulation of the GLP-1/CREB/adiponectin axis. mdpi.comnih.govresearchgate.netnih.gov This suggests that this compound's antioxidant effects contribute to preserving the function of this crucial pathway in metabolic disorders.
Crosstalk with NF-κB Pathway
This compound has been shown to interact with the NF-κB (Nuclear Factor-kappa B) pathway. guidetopharmacology.orgresearchgate.nethku.hkdaneshyari.commdpi.com NF-κB is a key transcription factor involved in regulating immune responses, inflammation, and cell survival. researchgate.netmdpi.com Activation of NF-κB is often triggered by oxidative stress and inflammatory signals. By scavenging mtROS, this compound can attenuate NF-κB activation, thereby influencing inflammatory responses and cell fate. This crosstalk highlights this compound's potential in mitigating inflammation-driven pathologies.
Effects on Programmed Cell Death and Survival
This compound significantly impacts programmed cell death, particularly apoptosis, primarily through its protective effects on mitochondrial integrity and function.
Inhibition of Apoptosis
This compound has been widely reported to inhibit apoptosis in various cellular contexts. mdpi.comfrontiersin.orgut.ac.irmdpi.comnih.gov Apoptosis, or programmed cell death, is a highly regulated process essential for development and tissue homeostasis. Mitochondrial dysfunction and the release of pro-apoptotic factors from the mitochondria are central events in the intrinsic apoptotic pathway. medicinacomplementar.com.br By reducing mitochondrial oxidative stress and preserving mitochondrial membrane potential, this compound prevents the initiation of this pathway. nih.govelifesciences.org Studies have shown that this compound treatment can reduce the percentage of dead cells and improve cell viability under stressful conditions. mdpi.com
Prevention of Bax Translocation
A key mechanism by which this compound inhibits apoptosis is by preventing the mitochondrial translocation of Bax. frontiersin.orgut.ac.irmdpi.comnih.govnih.gov Bax is a pro-apoptotic protein belonging to the Bcl-2 family. frontiersin.orghznu.edu.cn Upon receiving death signals, Bax translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and initiating the dismantling of the cell. mdpi.comnih.gov this compound's ability to scavenge mtROS helps maintain mitochondrial membrane integrity and prevents the conformational changes in Bax that are necessary for its translocation to the mitochondria. ut.ac.irmdpi.comnih.gov This inhibition of Bax translocation is a critical step in blocking the mitochondrial apoptotic pathway.
Table 1: Summary of this compound's Impact on Cellular Pathways and Apoptosis
| Pathway/Effect | Influence of this compound | Relevant Findings |
| Akt Pathway | Suggested indirect influence through antioxidant effects and mitochondrial function. | Diminishes hyperglycemia-induced oxidative stress and apoptosis potentially linked to Akt alterations. mdpi.comnih.gov |
| HIF1-α Regulation | May modulate HIF1-α levels or signaling by reducing mtROS. | Impacts cellular responses to hypoxia. |
| GLP-1/CREB/Adiponectin Axis | Prevents adverse effects of hyperglycemia on vascular function by modulating this axis. | Attenuates abnormal vascular tones, hypertension, and ROS production. mdpi.comnih.govresearchgate.netnih.gov |
| NF-κB Pathway | Attenuates NF-κB activation by scavenging mtROS. | Influences inflammatory responses and cell fate. |
| Inhibition of Apoptosis | Inhibits apoptosis by protecting mitochondrial integrity and function and reducing oxidative stress. | Reduces percentage of dead cells and improves viability under stress. mdpi.comfrontiersin.orgut.ac.irmdpi.comnih.gov Prevents initiation of intrinsic apoptotic pathway. nih.govelifesciences.org |
| Prevention of Bax Translocation | Prevents Bax translocation to the mitochondria by maintaining mitochondrial membrane integrity and reducing oxidative stress. | Blocks a critical step in the mitochondrial apoptotic pathway, preventing the release of pro-apoptotic factors. frontiersin.orgut.ac.irmdpi.comnih.govnih.gov Maintains mitochondrial integrity and function during cryopreservation. frontiersin.org |
Modulation of Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspase-3)
Induction of Senescence in Specific Cellular Contexts
Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stressors, including oxidative stress. While senescence can prevent the proliferation of damaged cells, contributing to tumor suppression, the accumulation of senescent cells in tissues is also implicated in aging and age-related diseases. This compound's impact on senescence appears to be context-dependent.
Studies have shown that mitochondrial ROS can contribute to the induction of cellular senescence. Lowering mitochondrial ROS levels using this compound could partially counteract the induction of cellular senescence in certain models, such as in MCF-7 cells after carbon-ion irradiation or in the presence of a telomerase inhibitor semanticscholar.org. Similarly, this compound has been reported to abrogate the induction of senescence in a human vascular smooth muscle cell model focusbiomolecules.com. This suggests that in some contexts, by reducing mitochondrial oxidative stress, this compound can prevent or delay the onset of senescence.
Conversely, other research indicates a link between mitochondrial dysfunction and a specific form of senescence known as mitochondrial dysfunction-associated senescence (MiDAS) nih.gov. The complex interplay between mitochondrial function, ROS production, and the various pathways leading to senescence suggests that this compound's effect on senescence may vary depending on the initial trigger and the cellular environment.
Modulation of Cell Proliferation and Viability
This compound has been shown to influence cell proliferation and viability in various cell types and under different stress conditions. Its effects are often linked to its ability to reduce oxidative stress and modulate downstream signaling pathways.
In several studies, this compound treatment has led to increased cell viability and protection against cytotoxicity induced by various agents. For example, this compound significantly increased the viability of NRK-52E cells exposed to oxalate (B1200264), which was associated with inhibiting mitochondrial ROS generation and restoring mitochondrial membrane potential nih.gov. In neuroblastoma SH-SY5Y cells, this compound attenuated glutamate-induced neurotoxicity, leading to increased cell viability nih.gov. This compound has also been shown to protect cells against rotenone (B1679576) toxicity, improving cell viability researchgate.net.
The protective effects on cell viability are often attributed to this compound's antioxidant properties and its influence on pathways regulating cell survival and death. By reducing mitochondrial oxidative stress, this compound can prevent damage to cellular components and signaling molecules that are critical for cell survival and proliferation. This compound can also function as a cytosolic superoxide dismutase mimetic, further contributing to its antioxidant effects frontiersin.org.
However, the impact of this compound on cell proliferation and viability can also depend on the specific cell type and experimental conditions. While it often promotes viability under stress, its effects in other contexts may differ.
Impact on Autophagy Pathways
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. It plays a crucial role in maintaining cellular homeostasis and can be activated in response to various stressors, including oxidative stress. This compound has been shown to modulate autophagy pathways.
Autophagic flux refers to the complete process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents. Impaired autophagic flux can lead to the accumulation of dysfunctional organelles and contribute to cellular dysfunction.
Several studies suggest that this compound can suppress autophagic flux. In neuroblastoma SH-SY5Y cells, this compound treatment altered the autophagy process, resulting in a decline in the ratio of the autophagy markers LC3-I/-II and p62 (SQSTM1), indicating suppressed autophagic flux nih.govnih.gov. This suppression was suggested to occur via the PI3K/Akt/mTOR signaling pathway nih.govnih.gov. Similarly, in colon carcinoma cells, this compound treatment increased yellow fluorescence in mRFP-GFP-LC3 transfected cells, similar to an autophagy inhibitor, suggesting that inhibiting mROS production suppressed autophagy flux mdpi.com.
The mechanism by which this compound suppresses autophagic flux is likely linked to its ability to reduce mitochondrial ROS, as ROS can act as a trigger for autophagy. By mitigating mitochondrial oxidative stress, this compound may reduce the signal that initiates or sustains autophagic activity.
Mitochondrial ROS are known to be involved in the induction of autophagy under various stress conditions. Excessive ROS production can damage cellular components, including mitochondria, triggering autophagy as a protective mechanism to remove the damaged organelles.
This compound's role in ROS-induced autophagy is primarily as an inhibitor of this process due to its mROS scavenging activity. By reducing the levels of mitochondrial ROS, this compound can attenuate the induction of autophagy that is driven by oxidative stress nih.govwikipedia.orgnih.gov. For example, in osteoblastic cells, this compound inhibited the production of mROS induced by titanium ions, which in turn decreased the level of autophagy spandidos-publications.com. This highlights how this compound, by targeting the source of ROS, can interfere with the signaling pathways that link oxidative stress to autophagy induction.
Modulation of Autophagy Markers (e.g., LC3-I/-II, p62)
This compound has been observed to influence the levels of key autophagy markers, such as LC3-I/-II and p62 (SQSTM1). Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. LC3-I is converted to LC3-II, which is then recruited to autophagosomal membranes, making the LC3-II/LC3-I ratio an indicator of autophagosome formation. p62 is a protein that binds to ubiquitinated substrates and LC3, facilitating their sequestration into autophagosomes for degradation; thus, p62 levels typically decrease when autophagic flux is active and increase when it is inhibited. thermofisher.com
Studies have shown that this compound treatment can alter the autophagy process, leading to a decline in the ratio of LC3-I/-II and p62 levels in certain cellular contexts. nih.gov For instance, in glutamate-induced neurotoxicity in SH-SY5Y cells, this compound treatment reduced the levels of the autophagy markers LC3-I/-II and p62. nih.gov Similarly, this compound prevented iron-induced accumulation of LC3B-II and p62 in P-Hepa cells, suggesting improved autophagic flux. escholarship.org Another study indicated that this compound tended to normalize the levels of autophagy markers in cells exposed to Nε-carboxymethyl lysine (B10760008) (CML). researchgate.net
However, the impact of this compound on autophagy markers can be context-dependent. In some cases, such as in human colon carcinoma associated with cell survival via autophagy, treatment with this compound increased LC3B-II and p62 protein levels. mdpi.com This suggests that the specific cellular environment and the initiating stimulus play a role in how this compound modulates autophagy markers.
PI3K/Akt/mTOR Signaling Pathway Interactions
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it also plays a significant role in the regulation of autophagy. Activation of the Akt/mTOR pathway typically inhibits autophagy.
Research indicates that this compound can interact with the PI3K/Akt/mTOR signaling pathway. In neuroblastoma SH-SY5Y cells, this compound was found to suppress autophagic flux via this pathway. nih.gov this compound enhanced the phosphorylation of PI3K/AKT/mTOR in these cells, contributing to its protective effects against glutamate-induced neurotoxicity. nih.govglpbio.com
Furthermore, studies have suggested that this compound may regulate the mTOR signaling pathway in oxidized low-density lipoprotein (ox-LDL) treated macrophages, potentially reversing autophagy dysfunction. researchgate.net MitoTEMPOL, a related compound, has also been shown to decrease the intrinsic activation of Akt and abolish high glucose-induced activation of Akt in cardiomyocytes. researchgate.net These findings highlight the potential of this compound to influence autophagy through its interactions with the PI3K/Akt/mTOR pathway.
Mitochondrial Biogenesis and DNA Integrity
This compound has demonstrated protective effects on mitochondrial biogenesis and the integrity of mitochondrial DNA (mtDNA). Mitochondrial biogenesis is the process by which new mitochondria are formed, involving the coordinated expression of nuclear and mitochondrial genes. mtDNA is a circular genome within mitochondria that encodes essential components of the electron transport chain and mitochondrial protein synthesis machinery.
Preservation of Mitochondrial DNA (mtDNA)
Mitochondrial DNA is particularly susceptible to oxidative damage due to its proximity to the electron transport chain, a major source of reactive oxygen species (ROS). Maintaining mtDNA integrity is crucial for proper mitochondrial function.
This compound has been shown to preserve the integrity of mtDNA. In irradiated human endothelial cells and in mice exposed to cranial irradiation, this compound pretreatment reduced irradiation-induced mitochondrial ROS production and preserved the integrity of mtDNA. uiowa.edu This suggests that this compound's ability to scavenge mitochondrial ROS contributes to the protection of mtDNA from damage. This compound treatment also attenuated noise-induced cochlear oxidative stress and mtDNA damage in a rat model. frontiersin.orgnih.gov Furthermore, this compound improved DNA integrity in frozen-thawed epididymal spermatozoa. researchgate.net
Maintenance of mtDNA Replication-Related Protein Expression (e.g., DNA Polymerase Gamma, Twinkle)
The replication of mtDNA is carried out by a dedicated machinery that includes DNA polymerase gamma (POLγ) and the mitochondrial DNA helicase Twinkle. mdpi.commdpi.comsigmaaldrich.com Maintaining the expression levels of these proteins is essential for mtDNA replication and copy number maintenance.
Studies have indicated that this compound can help maintain the expression levels of mtDNA replication-related proteins. In primary cultured mouse neurons exposed to amyloid beta toxicity, amyloid beta-induced mitochondrial DNA depletion and decreased expression levels of mtDNA replication-related DNA polymerase gamma (DNA pol γ) and Twinkle were substantially mitigated by this compound. nih.gov This suggests that this compound's protective effects on mtDNA content may involve the preservation of the machinery responsible for its replication. Burn injury has also been shown to decrease the mRNA levels for components of the mitochondrial DNA replication/repair complex, including Twinkle and POLG, and this compound administration reversed these effects. nih.gov
Impact on Transcription Factor A, Mitochondrial (TFAM) and Mitochondrial Biogenesis
Mitochondrial Transcription Factor A (TFAM) is a key protein involved in both mtDNA transcription and packaging, playing a crucial role in maintaining mtDNA copy number and promoting mitochondrial biogenesis. physiology.org
Preclinical Research Models and Therapeutic Implications of Mitotempo
Cardiovascular System Research
Mitochondrial oxidative stress plays a significant role in the development and progression of various cardiovascular diseases, including diabetic cardiomyopathy and hypertension. Preclinical studies utilizing specific animal models have explored the effects of MitoTEMPO in mitigating cardiac and vascular dysfunction.
Diabetic Cardiomyopathy Models (e.g., db/db mice, STZ-induced mice)
Diabetic cardiomyopathy is a serious complication of diabetes characterized by structural and functional changes in the myocardium. Research using animal models like the streptozotocin (B1681764) (STZ)-induced diabetic mouse model (representing type 1 diabetes) and the db/db mouse model (representing type 2 diabetes) has provided insights into this compound's potential in addressing this condition. nih.govresearchgate.netnih.gove-dmj.orgahajournals.org
Studies in both STZ-induced and db/db diabetic mice have shown that this compound treatment can reduce myocardial hypertrophy. In db/db mouse hearts, histological analysis revealed an increase in cardiomyocyte size, which was reduced by this compound administration. nih.gov Similarly, in STZ-induced type 1 diabetic hearts, increased cardiomyocyte cross-sectional areas and elevated gene expression of ANP and β-MHC, markers associated with hypertrophy, were attenuated by this compound. nih.gov These findings suggest that targeting mitochondrial ROS with this compound can help prevent or reduce the enlargement of heart muscle cells in diabetic conditions. nih.govresearchgate.netnih.govahajournals.org
This compound has demonstrated the ability to improve myocardial function in diabetic mouse models. In both STZ-induced and db/db mice, daily administration of this compound for a period, such as 30 days, led to an improvement in myocardial function. nih.govresearchgate.netnih.gov This improvement was observed alongside a reduction in mitochondrial ROS generation, prevention of intracellular oxidative stress, and decreased apoptosis in diabetic hearts. nih.govresearchgate.netnih.govahajournals.org Specifically, in STZ-induced mice, parameters of myocardial diastolic and systolic functions, such as the E/A ratio, fractional shortening (FS%), and ejection fraction (EF%), which were decreased in diabetic mice, were improved with this compound treatment. nih.gov
Mitigation of Myocardial Hypertrophy
Hypertension Models (e.g., Angiotensin II-induced, DOCA salt hypertension)
Hypertension is another major cardiovascular disease where oxidative stress, particularly from mitochondria, contributes to vascular dysfunction. Preclinical research using models like angiotensin II (Ang II)-induced hypertension and deoxycorticosterone acetate (B1210297) (DOCA) salt hypertension in mice has explored the effects of this compound on blood pressure and vascular health. researchgate.netphysiology.orgnih.govahajournals.orgnih.govahajournals.orgresearchgate.net
This compound treatment has been shown to improve endothelial function in hypertensive models. In mice with Ang II-induced hypertension, this compound treatment improved endothelial function, as evidenced by measurements of endothelium-dependent relaxation evoked by acetylcholine. researchgate.netnih.govahajournals.orgresearchgate.net This effect was not observed in normotensive mice treated with this compound. researchgate.netnih.gov In DOCA salt hypertensive mice, this compound treatment also restored endothelial nitric oxide (NO) production, which was decreased by hypertension. researchgate.netahajournals.orgahajournals.org These results suggest that this compound can help restore the proper function of the endothelium, the inner lining of blood vessels, which is often impaired in hypertension. researchgate.netnih.govahajournals.orgresearchgate.net
This compound treatment has been found to inhibit vascular oxidative stress in hypertensive animal models. In both Ang II-induced and DOCA salt hypertension models, this compound treatment inhibited vascular oxidative stress. physiology.orgnih.govahajournals.orgnih.govresearchgate.net This attenuation of oxidative stress is linked to this compound's ability to decrease mitochondrial superoxide (B77818) and inhibit total cellular superoxide production. nih.govahajournals.orgresearchgate.net By reducing vascular oxidative stress, this compound contributes to the improvement of vascular function observed in these models. physiology.orgnih.govahajournals.orgnih.govresearchgate.net
Improvement of Endothelial Function
Myocardial Ischemia/Reperfusion Models
Myocardial ischemia/reperfusion (I/R) injury is a major contributor to mortality and morbidity following acute myocardial infarction. The restoration of blood flow to ischemic myocardial tissue, while essential, can paradoxically lead to further damage mediated, in part, by a burst of reactive oxygen species (ROS) from damaged mitochondria. jci.orgmdpi.com Direct scavenging of radicals that accumulate in mitochondria, such as with triphenylphosphonium (this compound), has been shown to be cardioprotective in preclinical models of I/R injury. jci.orgnih.govnih.gov Increased ROS production during reperfusion has been demonstrated to impair cardiac function. mdpi.com Therapeutic strategies targeting this increase in ROS, such as the administration of mitochondria-targeted antioxidants like this compound at reperfusion, are being explored. jci.org Studies have indicated that this compound can be successful in attenuating levels of cardiac injury markers and myocardial infarction in myocardial ischemia-reperfusion injury. nih.gov
Burn Injury-Induced Cardiac Dysfunction
Severe burn injury can lead to systemic inflammation and multi-organ system dysfunction, with cardiac dysfunction being a significant contributor to mortality. Imbalance of oxidants and antioxidants results in heart failure following burn injury. nih.govumj.com.ua Cardiac mitochondria are a primary source of ROS in this context. nih.govumj.com.ua Studies have demonstrated that burn injury increases cardiac ROS production, inflammation, and fibrogenesis, while simultaneously decreasing cardiac antioxidant production and mitochondrial DNA-encoded gene expression. nih.gov this compound administration has been shown to reverse burn-induced cardiac dysfunction by rescuing cardiac mitochondrial dysfunction. nih.gov Specifically, this compound treatment restored cardiac ROS, inflammation, fibrogenesis, antioxidants, and mitochondrial DNA encoded gene expression to levels observed in control groups. nih.gov
This compound treatment in preclinical models of burn injury has resulted in fewer infiltrating inflammatory cells after the injury. nih.gov This suggests that this compound may downregulate pro-inflammatory pathways in addition to its direct antioxidant role. nih.gov The pro-inflammatory state observed post-burn is known to induce fibrogenesis. nih.gov Studies have observed that this compound was effective in decreasing post-burn fibrogenesis in cardiomyocytes. nih.gov Histological evaluation has shown that burn injury significantly increased myocardial collagen content, and this compound reduced this increase. nih.gov Furthermore, this compound reduced the mRNA levels of collagen isoforms compared to burn injury alone. nih.gov Antioxidants targeting mitochondria, such as this compound, may be an effective treatment for burn-induced cardiac dysfunction by reducing post-burn inflammatory cell infiltration and fibrogenesis. umj.com.ua
Neurodegenerative Disease Models
Mitochondrial dysfunction and oxidative stress are increasingly recognized as key contributors to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. mdpi.comnih.govnih.gov this compound has been tested in in vitro and in vivo models of these conditions. nih.gov
Alzheimer's Disease (AD) Models (e.g., Amyloid Beta toxicity in cultured neurons)
Alzheimer's disease is characterized by the progressive accumulation of amyloid beta (Aβ) plaques and hyperphosphorylated tau protein tangles, which impair neuronal homeostasis and lead to neuronal loss. mdpi.commdpi.com Oxidative stress is thought to be an important mechanism in its pathogenesis, and mitochondrion-derived ROS may be sufficient to increase Aβ generation, initiating a vicious cycle that further impairs mitochondrial function. mdpi.comresearchgate.net Researchers have studied the impact of this compound on primary mouse cortical neurons exposed to amyloid β. mdpi.commdpi.com
In primary mouse cortical neurons exposed to amyloid β, this compound effectively mitigated ROS-induced damage through the reduction of ROS production and Aβ-induced lipid peroxidation. mdpi.commdpi.comresearchgate.net It has also been shown to protect mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons. mdpi.comsemanticscholar.org this compound was demonstrated to be effective in mitigating ROS-induced damage, also preventing SOD2 inhibition and mtDNA damage. mdpi.com In cultured tauopathy mice neurons, this compound led to a reduction in tau oligomers and ROS and an amelioration of oxidative phosphorylation. mdpi.comresearchgate.net The application of this compound in a context of scavenging ROS not only inhibits the generation of mitochondrial ROS and rescues mitochondrial respiratory function but also robustly suppresses tau oligomer accumulation in models relevant to AD. researchgate.net
Parkinson's Disease (PD) Models (e.g., Rotenone (B1679576), 6-OHDA, MPTP in cell models)
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Mitochondrial dysfunction and oxidative stress are implicated in its pathogenesis. mdpi.comnih.govnih.gov Neurotoxins such as Rotenone, 6-hydroxydopamine (6-OHDA), and MPTP are commonly used in preclinical models to mimic aspects of PD. mdpi.comnih.govwikipedia.orgwikipedia.orgwikipedia.org
This compound, a mitochondria-targeted antioxidant, has been investigated in various preclinical research models to explore its potential therapeutic implications, particularly in conditions involving oxidative stress and mitochondrial dysfunction. Research has focused on its effects in neurological contexts, specifically neuroprotection against glutamate-induced toxicity and its influence on microglial activation and neuroinflammation, as well as in various models of renal system injury and disease.
Neuroprotection in Glutamate-Stimulated Neurotoxicity
Excessive generation of mitochondrial reactive oxygen species (mtROS) is closely associated with glutamate-stimulated neurotoxicity. nih.gov Studies investigating the neuroprotective effects of this compound have utilized in vitro models, such as glutamate-exposed neuroblastoma SH-SY5Y cells. nih.gov Treatment with this compound demonstrated an attenuation of glutamate-induced neurotoxicity in these cells. nih.gov
Detailed findings indicate that this compound treatment led to increased cell viability and a decrease in lactate (B86563) dehydrogenase (LDH) release in cells exposed to glutamate (B1630785). nih.gov Furthermore, this compound effectively attenuated the generation of ROS and improved mitochondrial membrane potential, which is often compromised by glutamate toxicity. nih.gov The protective effects of this compound were also linked to an enhancement of superoxide dismutase (SOD) activity and the phosphorylation of the PI3K/AKT/mTOR pathway. nih.gov Additionally, this compound treatment was observed to alter the autophagy process, resulting in a decline in the ratio of the autophagy markers LC3-I/-II and p62. nih.gov
These findings suggest that this compound may offer neuroprotection against glutamate-induced injury by mitigating oxidative stress, preserving mitochondrial function, and modulating cellular pathways involved in survival and autophagy.
Microglial Activation and Neuroinflammation
Microglial activation and the resulting neuroinflammation are significant contributors to neurodegenerative disorders. researchgate.netfrontiersin.orgfrontiersin.org Sustained or chronic activation of microglia can lead to irreversible damage within the central nervous system (CNS). frontiersin.org Preclinical studies have explored the impact of this compound on microglial activation and neuroinflammatory responses.
In a study using LPS-primed, rotenone-stimulated BV2 microglial cells, which exhibit increased ROS generation and activation of the NLRP3 inflammasome, this compound demonstrated inhibitory effects. nih.gov Treatment with this compound reduced the activation of NLRP3, c-Abl, and PKCδ, alongside a decrease in ROS generation in these stimulated microglial cells. nih.gov
The MAPK pathway, particularly p38 MAPK and JNK, is known to play a critical role in modulating neuroinflammation by influencing the production of pro-inflammatory cytokines and the responses of microglia and astrocytes. mdpi.com Activation of p38 MAPK in microglia, for instance, promotes the production of ROS and pro-inflammatory cytokines, which can exacerbate neuronal damage. mdpi.com While the direct interaction of this compound with these specific MAPK pathways in the context of microglial activation is an area of ongoing research, its ability to reduce ROS generation suggests a potential indirect influence on these oxidative stress-sensitive pathways.
Renal System Research
Mitochondrial dysfunction is increasingly recognized for its role in the pathogenesis of various kidney diseases. This compound has been investigated in several preclinical models of renal injury and fibrosis due to its mitochondria-targeted antioxidant properties.
Acute Kidney Injury (AKI) Models (e.g., CLP-induced Sepsis, LPS-induced)
Acute kidney injury (AKI) is a severe complication often associated with sepsis and carries a high mortality rate. physiology.org Mitochondrial dysfunction is understood to play a significant role in the multi-organ failure observed in sepsis. physiology.org
In a clinically relevant cecal ligation and puncture (CLP) murine model of sepsis, CLP induced a time-dependent decrease in mitochondrial complex I and II/III respiration and reduced ATP levels in the kidneys. physiology.org This model also showed reduced activity of manganese superoxide dismutase (MnSOD) and increased mitochondrial superoxide generation. physiology.org Administration of this compound (10 mg/kg) at 6 hours post-CLP was found to decrease mitochondrial superoxide levels, protect the respiration of complex I and II/III, and restore MnSOD activity by 18 hours. physiology.org Furthermore, this compound treatment improved renal microcirculation and glomerular filtration rate in the CLP model. physiology.org Notably, even delayed therapy with a single dose of this compound significantly increased the 96-hour survival rate in septic mice from 40% to 80%. physiology.org
This compound has also shown protective effects in murine cytokine storm-AKI induced by both LPS and CLP. mdpi.com In a rat model of faecal peritonitis, another sepsis model, this compound treatment resulted in a reduction in systemic IL-1β, decreased renal oxidative stress as measured by urine isoprostane levels, and ameliorated renal dysfunction, indicated by reduced serum urea (B33335) and creatinine (B1669602) levels. researchgate.net In vitro studies using MRGECs treated with LPS also demonstrated that this compound reduced ROS and MDA levels and improved mitochondrial membrane potential. nih.gov
The research findings in AKI models are summarized in the following table:
| Model (Species) | Insult (Induction Method) | Key Renal Injury Markers/Findings in Untreated Group | Effects of this compound Treatment | Source |
| CLP Murine Model | Cecal Ligation and Puncture (CLP) | Decreased mitochondrial respiration (Complex I, II/III), reduced ATP, decreased MnSOD activity, increased mitochondrial superoxide, impaired renal microcirculation, reduced glomerular filtration rate, high mortality. physiology.org | Decreased mitochondrial superoxide, protected complex I and II/III respiration, restored MnSOD activity, improved renal microcirculation, improved glomerular filtration rate, increased survival rate. physiology.org | physiology.org |
| Murine Cytokine Storm-AKI | LPS or CLP | AKI symptoms related to cytokine storm. mdpi.com | Protected from AKI. mdpi.com | mdpi.com |
| Rat Faecal Peritonitis Model | Faecal Peritonitis | Increased systemic IL-1β, increased renal oxidative stress (urine isoprostane), renal dysfunction (increased serum urea and creatinine). researchgate.net | Reduced systemic IL-1β, reduced renal oxidative stress, ameliorated renal dysfunction (reduced serum urea and creatinine). researchgate.net | researchgate.net |
| MRGECs (in vitro) | LPS | Increased ROS, increased MDA, impaired mitochondrial membrane potential. nih.gov | Reduced ROS, reduced MDA, improved mitochondrial membrane potential. nih.gov | nih.gov |
Chemotherapy-Induced Renal Injury (e.g., 5-Fluorouracil-induced)
5-Fluorouracil (5-FU), a widely used chemotherapy medication, is known to cause renal toxicity. wikipedia.orgnih.govresearchgate.net Preclinical studies have investigated the protective effects of this compound against 5-FU-induced renal injury.
In a mouse model of 5-FU renal toxicity, administration of 5-FU resulted in a significant increase in serum levels of kidney injury markers, including urea, uric acid, and creatinine. nih.govresearchgate.netnih.gov Histopathological analysis revealed significant alterations in renal tissue, such as Bowman's capsule dilation, glomerular condensation, and vacuolar degeneration. nih.govresearchgate.netnih.gov Studies also indicated that 5-FU administration led to apoptosis of renal cells, mediated through the intrinsic mitochondrial apoptotic pathway. nih.gov
Treatment with this compound in these 5-FU-challenged mice significantly lowered the levels of renal injury markers and reversed the altered expressions of podocin and NGAL back towards normal levels. nih.govresearchgate.netnih.gov this compound treatment also contributed to the restoration of the normal histoarchitecture of the renal tissue. nih.govresearchgate.netnih.gov At the mitochondrial level, this compound improved mitochondrial reactive oxygen species (mtROS) levels, mitochondrial lipid peroxidation (mtLPO), the activity of mitochondrial enzyme complexes, and the mitochondrial antioxidant defense status in the protected group compared to the 5-FU group. nih.govresearchgate.netnih.gov Furthermore, this compound decreased oxidative DNA damage, reduced apoptotic cell death, and modulated apoptotic proteins such as Bax, Bcl-2, and caspase-3, indicating its protective effect against 5-FU-induced renal injury. nih.govresearchgate.netnih.gov
Key findings in the 5-FU-induced renal injury model are summarized below:
| Model (Species) | Insult (Induction Method) | Key Renal Injury Markers/Findings in Untreated Group | Effects of this compound Treatment | Source |
| BALB/c Mice | 5-Fluorouracil (5-FU) | Increased serum urea, uric acid, creatinine; decreased podocin, increased NGAL; Bowman's capsule dilation, glomerular condensation, vacuolar degeneration; increased mtROS, mtLPO; decreased mitochondrial enzyme complex activity; oxidative DNA damage; increased apoptosis (Bax, decreased Bcl-2, increased caspase-3). nih.govresearchgate.netnih.gov | Lowered serum urea, uric acid, creatinine; reversed podocin and NGAL expression; restored normal histoarchitecture; improved mtROS, mtLPO, mitochondrial enzyme activity, antioxidant defense status; decreased oxidative DNA damage, reduced apoptosis (modulated Bax, Bcl-2, caspase-3). nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Oxalate-Induced Kidney Damage
High levels of oxalate (B1200264) can lead to renal epithelial cell injury, which is linked to oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net Studies have investigated the protective effects of this compound in models of oxalate-induced kidney damage.
In vitro studies using NRK-52E cells treated with oxalate demonstrated that this compound provided protection against the induced injury. nih.govresearchgate.netmdpi.com this compound treatment inhibited the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA) induced by oxalate. nih.govresearchgate.net It also effectively decreased oxalate-induced mtROS generation. nih.govresearchgate.net Furthermore, this compound helped restore the disruption of mitochondrial membrane potential (Δψm) and the decrease in ATP synthesis mediated by oxalate. nih.govresearchgate.net this compound was also found to alter the protein expression of Nox4 and p22 and decrease the expression of IL-6 and osteopontin (B1167477) (OPN) induced by oxalate. nih.govresearchgate.netmdpi.com
The effects of this compound in oxalate-induced kidney damage models are summarized below:
| Model (Cell Line) | Insult (Induction Method) | Key Injury Markers/Findings in Untreated Group | Effects of this compound Treatment | Source |
| NRK-52E Cells | Oxalate | Increased LDH and MDA release, increased mtROS generation, disrupted Δψm, decreased ATP synthesis, altered Nox4 and p22 expression, increased IL-6 and OPN expression. nih.govresearchgate.netmdpi.com | Inhibited LDH and MDA release, decreased mtROS generation, restored Δψm, increased ATP synthesis, altered Nox4 and p22 expression, decreased IL-6 and OPN expression. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |
Renal Fibrosis Models
Mitochondrial dysfunction is a contributing factor to inflammation, tubulointerstitial fibrosis (TIF), and the progression of chronic kidney disease (CKD). krcp-ksn.org Preclinical research has explored the potential of this compound in mitigating renal fibrosis.
Studies using 5/6 nephrectomy-induced CKD models in rodents have shown that this compound administration helped maintain mitochondrial function and morphology. mdpi.com In these models, this compound reduced fibrotic, inflammatory, and oxidative markers in the kidney, while also preserving the structure of podocytes. mdpi.com Furthermore, research has indicated that deficiency in mitophagy, a process for clearing damaged mitochondria, exacerbated renal fibrosis after UUO in mice with Pink1 or Park2 gene deletions, and these detrimental effects were rescued by treatment with a mitochondria-targeted antioxidant, such as this compound. krcp-ksn.org
The effects of this compound in renal fibrosis models are presented in the following table:
| Model (Species) | Insult (Induction Method) | Key Fibrosis Markers/Findings in Untreated Group | Effects of this compound Treatment | Source |
| UUO Mouse Model | Unilateral Ureteral Obstruction (UUO) | Increased ROS levels, increased fibrotic area, increased gene expression of α-SMA, collagen, TGF-β, and fibronectin. mdpi.com Worsened fibrosis in Pink1 or Park2 deficient mice. krcp-ksn.org | Reduced ROS levels, reduced fibrotic area, decreased gene expression of α-SMA, collagen, TGF-β, and fibronectin. mdpi.com Rescued exacerbated fibrosis in Pink1 or Park2 deficient mice. krcp-ksn.org | krcp-ksn.orgmdpi.com |
| 5/6 Nephrectomy Rodent Models | 5/6 Nephrectomy | Impaired mitochondrial function and morphology, increased fibrotic, inflammatory, and oxidative markers, damage to podocyte structure. mdpi.com | Maintained mitochondrial function and morphology, reduced fibrotic, inflammatory, and oxidative markers, preserved podocyte structure. mdpi.com | mdpi.com |
Oxalate-Induced Kidney Damage
Hepatic System Research
Mitochondrial dysfunction and oxidative stress play significant roles in the pathogenesis of various liver injuries. nih.govplos.orgjst.go.jpmdpi.com Preclinical studies have explored the hepatoprotective effects of this compound in models of drug-induced liver injury and sepsis-associated liver dysfunction. researchgate.netnih.govmdpi.comnih.govplos.orgeurekaselect.com
Acetaminophen (APAP) Hepatotoxicity Models
Acetaminophen overdose is a leading cause of acute liver failure, characterized by extensive mitochondrial oxidant stress. researchgate.netmdpi.comeurekaselect.comnih.gov Studies using murine models of APAP hepatotoxicity have demonstrated that this compound can protect against liver injury. researchgate.netmdpi.comeurekaselect.comnih.gov
Research indicates that this compound treatment attenuates the increase in serum transaminase activities, such as alanine (B10760859) transaminase (ALT), a marker of liver damage, and reduces hepatic necrosis in mice subjected to APAP overdose. researchgate.netmdpi.comnih.govresearchgate.netnih.gov The protective effects appear to be linked to this compound's ability to reduce mitochondrial oxidant stress and prevent subsequent mitochondrial dysfunction caused by APAP's reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netmdpi.comnih.govfrontiersin.org
One study showed that this compound significantly reduced serum ALT levels in a dose-dependent manner in mice treated with APAP. researchgate.netresearchgate.net Another study highlighted that this compound attenuated APAP-induced cytotoxicity in a three-dimensional HepG2 cell culture model. mdpi.com Furthermore, this compound has been shown to reduce hepatic nitrotyrosine formation and DNA fragmentation, markers of oxidative stress and damage. mdpi.comnih.gov
While this compound effectively attenuated mitochondrial oxidant stress and protected against liver injury, it did not appear to inhibit the metabolic activation of APAP or affect the activation of the c-jun N-terminal kinase (JNK) signaling pathway, which is also implicated in APAP hepatotoxicity. mdpi.comnih.govfrontiersin.org This suggests that this compound acts downstream of these initial events by directly targeting mitochondrial oxidative damage. mdpi.com
Data from preclinical studies on this compound in APAP hepatotoxicity models:
| Model | Species | Outcome Measured | This compound Effect | Citation |
| APAP Overdose | Mice | Serum ALT levels | Significantly reduced | researchgate.netmdpi.comnih.govresearchgate.net |
| APAP Overdose | Mice | Hepatic Necrosis | Reduced | mdpi.comnih.govresearchgate.netnih.gov |
| APAP Overdose | Mice | Hepatic Nitrotyrosine | Significantly reduced | mdpi.comnih.gov |
| APAP Overdose | Mice | DNA Fragmentation | Reduced | mdpi.comnih.gov |
| APAP Overdose | Mice | Mitochondrial Oxidant Stress | Attenuated | researchgate.netmdpi.comnih.govnih.gov |
| APAP Overdose | HepG2 Cells | Cytotoxicity | Markedly attenuated | mdpi.com |
| APAP Overdose | Mice | JNK Activation | Not affected | mdpi.comnih.gov |
LPS-Induced Liver Injury (Sepsis-Associated)
Sepsis is a systemic disease that can lead to multi-organ dysfunction, including liver injury. nih.govnih.govsemanticscholar.org Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response and liver injury in preclinical models of sepsis. nih.govnih.govmdpi.commdpi.com
This compound has been investigated for its protective effects against LPS-induced liver injury. Studies have shown that this compound pretreatment can attenuate LPS-induced liver damage. nih.govnih.govsemanticscholar.org This protective effect is associated with enhanced antioxidative capability and improved mitochondrial function in the liver. nih.govnih.gov
In LPS-induced sepsis models, this compound has been shown to decrease levels of liver damage markers such as aspartate aminotransferase (AST) and ALT in the blood. mdpi.commdpi.com It also reduced the expression of inducible nitric oxide synthase (iNOS) in the liver, which is involved in the inflammatory response. mdpi.com
Data from preclinical studies on this compound in LPS-induced liver injury models:
| Model | Species | Outcome Measured | This compound Effect | Citation |
| LPS-Induced Sepsis | Mice | Liver Injury Severity | Improved | nih.govnih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Serum AST levels | Decreased | mdpi.commdpi.com |
| LPS-Induced Sepsis | Mice | Serum ALT levels | Decreased | mdpi.com |
| LPS-Induced Sepsis | Rats | Serum AST levels | Mitigated | mdpi.com |
| LPS-Induced Sepsis | Mice | Hepatic iNOS expression | Reduced | mdpi.com |
| LPS-Induced Sepsis | Mice | Hepatic Oxidative Stress | Improved | nih.govnih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Mitochondrial Function | Restored/Improved | nih.govnih.gov |
Attenuation of Liver Inflammation
Inflammation is a key factor in LPS-induced liver injury during sepsis. nih.govsemanticscholar.org Preclinical research indicates that this compound can attenuate liver inflammation in these models. nih.govnih.govsemanticscholar.org
Studies have shown that this compound pretreatment reduces the expression levels of proinflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), in both serum and liver tissue homogenates of LPS-treated mice. nih.govsemanticscholar.org This reduction in proinflammatory cytokines may be linked to the inhibition of nuclear translocation of NF-κB (p65), a crucial factor upstream of the inflammatory response. nih.govsemanticscholar.org
Data on the effect of this compound on inflammatory markers in LPS-induced liver injury:
| Model | Species | Inflammatory Marker | This compound Effect | Citation |
| LPS-Induced Sepsis | Mice | Serum IL-6 | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Liver IL-6 | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Serum IL-1β | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Liver IL-1β | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Serum TNF-α | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Liver TNF-α | Reduced | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Hepatic NF-κB mRNA | Decreased | nih.govsemanticscholar.org |
| LPS-Induced Sepsis | Mice | Hepatic p-NF-κB (p65) | Inhibited Nuclear Translocation | nih.govsemanticscholar.org |
Inflammatory and Septic Conditions
Sepsis is characterized by a dysregulated host response to infection, leading to systemic inflammation and potential organ damage. nih.gov Mitochondrial dysfunction and increased mROS production are implicated in the pathogenesis of sepsis. nih.govphysiology.orgucl.ac.ukresearchgate.netnih.govresearchgate.net this compound has been investigated in various preclinical models of sepsis to assess its impact on inflammation and organ function. nih.govphysiology.orgucl.ac.ukresearchgate.netnih.govresearchgate.net
Polymicrobial Sepsis Models (e.g., Cecal Ligation and Puncture)
Polymicrobial sepsis models, such as cecal ligation and puncture (CLP), are commonly used to mimic the clinical features of severe sepsis originating from an abdominal infection. nih.govphysiology.orgresearchgate.netvetmeduni.ac.at These models involve surgically ligating and puncturing the cecum, leading to the release of polymicrobial contents into the peritoneal cavity and subsequent systemic infection and inflammation. nih.govresearchgate.netvetmeduni.ac.at
Studies using CLP models have investigated the effects of this compound on various aspects of sepsis, including inflammation and organ dysfunction. nih.govphysiology.orgucl.ac.ukresearchgate.netnih.govresearchgate.net While some studies in endotoxemia models (LPS injection) have shown beneficial effects of mitochondria-targeted antioxidants on organ damage, the outcomes in polymicrobial sepsis models can differ. mdpi.comresearchgate.netvetmeduni.ac.at One study using a murine CLP model found that neither this compound nor another mitochondria-targeted antioxidant, SkQ1, provided a protracted survival benefit. nih.govresearchgate.netcapes.gov.br
However, other studies using polymicrobial sepsis models, such as fecal peritonitis in rats or CLP in mice, have reported beneficial effects of this compound on organ function, particularly in the kidneys. physiology.orgucl.ac.ukresearchgate.netnih.govresearchgate.net These effects are often linked to the reduction of oxidative stress and preservation of mitochondrial function in affected organs. physiology.orgucl.ac.ukresearchgate.netnih.govresearchgate.net
Data from preclinical studies on this compound in polymicrobial sepsis models:
| Model | Species | Outcome Measured | This compound Effect | Citation |
| CLP Sepsis | Mice | Long-term Survival | No protracted benefit observed | nih.govresearchgate.netcapes.gov.br |
| Fecal Peritonitis | Rats | Renal Dysfunction (Serum Urea, Creatinine) | Ameliorated | ucl.ac.ukresearchgate.netnih.govresearchgate.net |
| Fecal Peritonitis | Rats | Renal Oxidative Stress (Urine Isoprostanes) | Reduced | ucl.ac.ukresearchgate.netnih.govresearchgate.net |
| CLP Sepsis | Mice | Renal Mitochondrial Function (Complex I, II/III) | Protected/Restored | physiology.org |
| CLP Sepsis | Mice | Renal Mitochondrial Superoxide Levels | Decreased | physiology.org |
Reduction of Systemic Inflammation (e.g., IL-1β)
Systemic inflammation is a hallmark of sepsis. nih.gov Preclinical studies have investigated the impact of this compound on systemic inflammatory mediators in sepsis models. ucl.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net
Research using a rat model of fecal peritonitis demonstrated that this compound treatment reduced systemic levels of interleukin-1 beta (IL-1β), a key proinflammatory cytokine involved in the septic response. ucl.ac.ukresearchgate.netnih.govresearchgate.net This reduction in IL-1β was observed in vivo and was also noted in LPS-stimulated peritoneal immune cells ex vivo treated with this compound. ucl.ac.ukresearchgate.netnih.govresearchgate.net The mechanism may involve the abrogation of the increase in mROS, which are known to stimulate the activation of the NLRP3 inflammasome, a complex that regulates the activation and release of IL-1β. ucl.ac.ukresearchgate.netnih.govresearchgate.net
However, a study using a murine CLP model did not find a significant effect of this compound on circulating levels of various cytokines, including IL-1β, compared to the placebo group. researchgate.netcapes.gov.br This suggests that the effects of this compound on systemic inflammation may vary depending on the specific sepsis model and experimental conditions.
Data on the effect of this compound on systemic inflammatory markers in sepsis models:
| Model | Species | Inflammatory Marker | This compound Effect | Citation |
| Fecal Peritonitis | Rats | Systemic IL-1β | Reduced | ucl.ac.ukresearchgate.netnih.govresearchgate.net |
| CLP Sepsis | Mice | Circulating IL-1β | No significant effect observed | researchgate.netcapes.gov.br |
| LPS-Stimulated Peritoneal Immune Cells | Rats | IL-1β | Abrogated increase | ucl.ac.ukresearchgate.netnih.govresearchgate.net |
LPS-Induced Systemic Inflammatory Response Syndrome (SIRS)
This compound has been studied for its effects on LPS-induced SIRS, a condition characterized by widespread inflammation. In an in vitro model, this compound attenuated the generation of reactive oxygen species (ROS) induced by LPS and decreased lung endothelial permeability. mdpi.com In a rat model of LPS-induced SIRS, administration of this compound reduced the expression of inducible nitric oxide synthase (iNOS) in the liver and lowered blood levels of tissue damage markers such as ALT, AST, urea, creatinine, and LDH. mdpi.com Furthermore, in a rat model of faecal peritonitis (sepsis), this compound reduced systemic levels of interleukin-1 beta (IL-1β). ucl.ac.uk Ex vivo studies using LPS-stimulated peritoneal immune cells showed that this compound abrogated the rise in mitochondrial ROS (mROS) and IL-1β. ucl.ac.uk Research also suggests that this compound can significantly reduce LPS-stimulated NLRP3 inflammasome induction in SIRT3-deficient macrophages. jci.org
Intestinal Inflammation (e.g., Dextran (B179266) Sodium Sulfate-induced colitis)
Studies utilizing the dextran sodium sulfate (B86663) (DSS)-induced colitis model in mice have explored this compound's impact on intestinal inflammation. This compound treatment was found to reduce the severity of DSS-colitis. nih.gov
Maintenance of Epithelial Barrier Function
In the context of DSS-induced colitis, this compound inhibited the observed barrier dysfunction. nih.gov This effect likely contributes to the suppression of colitis severity by enhancing epithelial barrier function. nih.gov this compound was shown to inhibit the penetration and translocation of Escherichia coli across epithelial layers, a process induced by metabolic stress. nih.gov It also reduced the increased gut permeability that occurs after DSS administration. nih.gov
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-8)
This compound has demonstrated the ability to modulate the production of pro-inflammatory cytokines in intestinal inflammation models. In vitro studies using epithelia stimulated with DSS showed that this compound reduced the production of IL-8. nih.gov The suppression of colitis by this compound in the DSS model is likely mediated, in part, by the inhibition of proinflammatory cytokine production. nih.gov
Cancer Research (Preclinical)
Preclinical research has investigated the effects of this compound in certain cancer models, with a focus on melanoma.
Melanoma Models (e.g., B16-F0 Mouse Melanoma, Human Melanoma Xenograft)
Studies using B16-F0 mouse melanoma cells have shown that this compound can inhibit cell growth and induce apoptosis. nih.gov, researchgate.net, researchgate.net This effect was observed across a range of concentrations, with a notable effect at 25 nM. nih.gov, researchgate.net, researchgate.net Mechanistically, this compound treatment in B16-F0 cells reduced the activation (phosphorylation) of Akt and Erk 1/2, suggesting that its antiproliferative and proapoptotic actions may involve the inhibition of kinase-dependent pathways. nih.gov, researchgate.net Additionally, this compound was found to inhibit glycolysis and reduce cellular ATP levels in melanoma cells. researchgate.net, researchgate.net
In in vivo preclinical studies using a nude mouse model of human melanoma (A375 cells), this compound effectively suppressed the growth of established tumors when administered via implanted osmotic pumps at a dose of 1.5 mg/kg/day. nih.gov, researchgate.net, researchgate.net This suggests that scavenging mitochondrial superoxide with this compound can selectively inhibit redox-sensitive survival and metabolic pathways in melanoma cells, leading to cell death. nih.gov, researchgate.net Importantly, this compound did not exhibit these inhibitory effects on nonmalignant skin fibroblasts. nih.gov, researchgate.net
The following table summarizes some findings from preclinical studies on this compound in melanoma models:
| Model | Cell Type | This compound Concentration/Dose | Observed Effect | Reference |
| In vitro | B16-F0 (Mouse) | 5-50 nM | Inhibits cell growth, induces apoptosis (maximum effect at 25 nM) | nih.gov, researchgate.net, researchgate.net |
| In vitro | B16-F0 (Mouse) | Not specified (effective) | Reduced Akt and Erk 1/2 activation, inhibited glycolysis, reduced ATP levels | nih.gov, researchgate.net, researchgate.net |
| In vivo (Nude Mouse Xenograft) | A375 (Human) | 1.5 mg/kg/day | Suppressed growth of established tumors | nih.gov, researchgate.net, researchgate.net |
Inhibition of Cancer Cell Growth and Viability
This compound has been shown to inhibit the growth and reduce the viability of certain cancer cell types. In melanoma cells, for instance, this compound treatment led to a dose-dependent decrease in cell number and reduced viability, while not significantly affecting non-malignant skin fibroblasts. nih.govresearchgate.netnih.gov One study observed a maximum effect at a concentration of 25 nM in B16-F0 mouse melanoma cells. nih.govnih.gov However, another study using higher concentrations (5–50 nM) also reported inhibition of cell growth in B16-F0 cells. nih.gov Some research, however, indicates that this compound did not influence the proliferation of certain human melanoma and lung cancer cell lines. researchgate.netnih.govdntb.gov.uanih.gov
Induction of Cancer Cell Apoptosis
Beyond inhibiting growth, this compound has been found to induce apoptosis in cancer cells. In melanoma cells, this compound treatment significantly increased cellular apoptosis, as measured by markers like Annexin V. nih.gov This proapoptotic effect was observed in a dose-dependent manner in melanoma cells, with a maximum effect at 25 nM. nih.gov this compound has also been shown to partly reverse the effect of certain compounds, like chrysophanol, on inducing apoptosis in glioma cells, suggesting a role for mitochondrial ROS in this process. tandfonline.com Similarly, this compound reduced apoptosis induced by BA6 in lung cancer cells, further highlighting the involvement of mitochondrial ROS in apoptosis pathways. nih.govmdpi.com
Impact on Redox-Sensitive Survival and Metabolic Pathways in Cancer Cells
This compound's effects on cancer cells are closely linked to its modulation of redox-sensitive signaling and metabolic pathways. By scavenging mitochondrial superoxide, this compound can influence pathways crucial for cancer cell survival and metabolism. Diminished mitochondrial superoxide levels due to this compound have been shown to inhibit redox-dependent Akt and Erk signaling pathways, which are known to promote cell growth and survival. nih.govresearchgate.netfrontiersin.org Furthermore, this compound treatment has been reported to restore the activity of mitochondrial pyruvate (B1213749) dehydrogenase (PDH), an enzyme involved in glucose metabolism, and reduce the expression of HIF1-α and lactate dehydrogenase, key players in glycolysis. nih.govresearchgate.netnih.gov The suppression of glycolysis in this compound-treated cancer cells can lead to a significant drop in cellular ATP, contributing to cell death. nih.govresearchgate.netnih.gov This suggests that this compound selectively inhibits redox-sensitive survival and metabolic pathways, leading to cancer cell death. nih.govresearchgate.netnih.gov
Here is a summary of this compound's effects on cancer cells:
| Effect | Cancer Cell Type Tested | Key Findings | Source(s) |
| Inhibition of Cell Growth and Viability | Melanoma | Dose-dependent inhibition; maximum effect at 25 nM in B16-F0 cells; did not affect non-malignant fibroblasts. | nih.govresearchgate.netnih.govnih.gov |
| Induction of Apoptosis | Melanoma | Significant increase in apoptosis (Annexin V positive); dose-dependent effect. | nih.govresearchgate.netnih.gov |
| Glioma | Partly reversed apoptosis induced by chrysophanol, suggesting involvement of mitochondrial ROS. | tandfonline.com | |
| Lung Cancer | Reduced apoptosis induced by BA6, indicating a role for mitochondrial ROS in BA6-induced apoptosis. | nih.govmdpi.com | |
| Modulation of Signaling Pathways | Melanoma | Inhibited redox-dependent Akt and Erk phosphorylation; decreased HIF1-α expression. | nih.govresearchgate.netnih.govfrontiersin.org |
| Modulation of Metabolic Pathways | Melanoma | Restored mitochondrial pyruvate dehydrogenase activity; reduced lactate dehydrogenase expression; suppressed glycolysis; decreased cellular ATP. | nih.govresearchgate.netnih.govfrontiersin.org |
| No influence on proliferation | Human Melanoma, Lung Cancer | Did not influence proliferation of certain human cell lines. | researchgate.netnih.govdntb.gov.uanih.gov |
Lung Cancer Models
Studies in lung cancer models have yielded mixed results regarding this compound's effects. While some research suggests a potential role in modulating pathways relevant to lung cancer, other studies in endogenous mouse models of KRAS-induced lung cancer found that this compound administration had no significant impact on tumor burden. nih.govnih.gov In the context of BA6-induced apoptosis in lung cancer cells, this compound was used to demonstrate the involvement of mitochondrial ROS, indicating that scavenging these species can reduce apoptosis in this model. nih.govmdpi.com
Modulatory Effects on Tumor Progression
The impact of this compound on tumor progression in vivo has been investigated in several models. In a nude mouse model of human melanoma, this compound treatment effectively suppressed the growth of established tumors. nih.govresearchgate.netnih.govfrontiersin.org This suggests that scavenging mitochondrial superoxide can inhibit tumor growth in vivo. nih.govresearchgate.netnih.gov However, studies using endogenous mouse models of BRAF-induced malignant melanoma and KRAS-induced lung cancer reported that this compound administration had no impact on the number of primary tumors and metastases. researchgate.netnih.govnih.gov One study even noted a tendency for this compound to increase tumor burden in mice with KRAS-induced lung cancer, although this was not statistically significant. nih.gov Another report indicated that this compound treatment triggered tumor growth in some experiments with malignant melanoma. news-medical.net Conversely, this compound has been reported to prevent metastasis of human triple-negative breast cancer cells in mice. aacrjournals.orgmdpi.com These conflicting findings highlight the complex and context-dependent role of mitochondrial ROS in cancer progression and the varying effects of this compound across different cancer types and models.
Other Experimental Disease Models
Beyond cancer, this compound has been explored in other disease models where mitochondrial oxidative stress plays a significant role.
Noise-Induced Hearing Loss
This compound has shown protective effects in models of noise-induced hearing loss (NIHL). Excessive generation of reactive oxygen species (ROS) and mitochondrial damage are implicated in NIHL. nih.govresearchgate.netnih.govfrontiersin.org Studies in rat models have demonstrated that systemic administration of this compound can enter the inner ear and significantly alleviate noise-induced auditory threshold shifts. nih.govresearchgate.netnih.govfrontiersin.org Furthermore, this compound treatment significantly reduced the loss of outer hair cells, cochlear ribbon synapses, and auditory nerve fiber degeneration following noise exposure. nih.govresearchgate.netnih.govfrontiersin.org This protective effect is attributed to this compound's ability to attenuate noise-induced cochlear oxidative stress and mitochondrial DNA damage. nih.govresearchgate.netnih.govfrontiersin.org this compound treatment also improved mitochondrial biogenesis, ATP generation, and the interaction between mitochondrial transcription factor A (TFAM) and mitochondrial DNA in the cochlea. researchgate.netnih.gov These findings suggest that this compound's ROS scavenging capacity helps maintain TFAM-mtDNA interaction and mitochondrial biogenesis, thereby protecting against NIHL. researchgate.netnih.gov
Here is a summary of this compound's effects in noise-induced hearing loss:
| Effect | Model Tested | Key Findings | Source(s) |
| Alleviation of Auditory Threshold Shifts | Rat model of NIHL | Significantly reduced noise-induced auditory threshold shifts 3 and 14 days after noise exposure. | nih.govresearchgate.netnih.govfrontiersin.org |
| Reduction of Hair Cell and Synapse Loss | Rat model of NIHL | Significantly reduced outer hair cell loss, cochlear ribbon synapse loss, and auditory nerve fiber degeneration. | nih.govresearchgate.netnih.govfrontiersin.org |
| Attenuation of Oxidative Stress and mtDNA Damage | Rat model of NIHL | Effectively attenuated noise-induced cochlear oxidative stress (indicated by DHE, 4-HNE, 8-OHdG) and mitochondrial DNA damage. | nih.govresearchgate.netnih.govfrontiersin.org |
| Improvement of Mitochondrial Function | Rat model of NIHL | Improved mitochondrial biogenesis, ATP generation, and TFAM-mtDNA interaction. | researchgate.netnih.gov |
Research Methodologies and Experimental Approaches for Mitotempo Studies
In Vitro Cellular Models
A variety of cell culture systems are utilized to model different disease conditions and investigate MitoTEMPO's impact.
Cell Culture Systems (e.g., SH-SY5Y Neuroblastoma Cells, B16-F0 Melanoma Cells, Cardiomyocytes, Mesenchymal Stem Cells)
Neuroblastoma cell lines, such as SH-SY5Y, are commonly used to study neurodegenerative conditions like Parkinson's disease and Alzheimer's disease, where mitochondrial dysfunction and oxidative stress play significant roles. nih.govparkinsonsroadmap.orgniscpr.res.in B16-F0 mouse melanoma cells have been employed to investigate this compound's effects on cancer cell growth and viability, given the elevated oxidative stress often observed in rapidly growing tumors. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Cardiomyocytes isolated from sources like aged rats or derived from induced pluripotent stem cells are used to model cardiac aging and diabetic cardiomyopathy, conditions associated with increased mitochondrial ROS production and oxidative damage in the heart. mdpi.comahajournals.orgnih.govnih.govopenaccessjournals.com Mesenchymal stem cells (MSCs), including those from bone marrow or adipose tissue, are studied to understand this compound's protective effects against oxidative stress-induced senescence and dysfunction, relevant to their therapeutic potential in regenerative medicine. mdpi.comresearchgate.netnih.govnih.govatsjournals.orgthno.org Human aortic endothelial cells (HAECs) are also used to study the effects of high glucose-induced oxidative stress relevant to diabetic vascular complications. mdpi.com
Induction of Oxidative Stress and Mitochondrial Dysfunction (e.g., Glutamate (B1630785), High Glucose, Antimycin A, Dinitrophenol, Amyloid Beta, Rotenone (B1679576), Titanium Ions)
Oxidative stress and mitochondrial dysfunction are induced in these cell models using various agents that target different cellular processes. Glutamate is used to induce oxidative neurotoxicity, particularly in neuronal cell lines like SH-SY5Y, by disrupting the cystine/glutamate antiporter system, leading to glutathione (B108866) depletion and ROS accumulation. nih.govproquest.complos.org High glucose concentrations are used to mimic diabetic conditions, inducing mitochondrial ROS production and oxidative stress in various cell types, including cardiomyocytes and endothelial cells. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Antimycin A, an inhibitor of mitochondrial complex III, is frequently used to induce mitochondrial dysfunction and increase superoxide (B77818) production. researchgate.netucl.ac.ukmdpi.com Dinitrophenol (DNP), a mitochondrial uncoupler, is employed to induce mitochondrial dysfunction and assess its impact on cellular processes like epithelial barrier function. nih.govnih.govjst.go.jprsc.org Amyloid Beta (Aβ), a key component in Alzheimer's pathology, is used to induce mitochondrial dysfunction and oxidative stress in neuronal cultures. mdpi.comresearchgate.netmdpi.comnih.govnih.gov Rotenone, a complex I inhibitor, is utilized to induce mitochondrial dysfunction and oxidative stress, commonly in models of Parkinson's disease using SH-SY5Y cells. parkinsonsroadmap.orgniscpr.res.iniiarjournals.orgresearchgate.net Cadmium (Cd) has also been shown to induce oxidative stress and mitochondrial dysfunction in plant cells, which can be modulated by this compound. mdpi.comnih.gov
Assessment of Cellular Viability and Apoptosis Assays (e.g., MTT, LDH, Annexin V)
Cellular viability and apoptosis are critical indicators of cellular health and the effectiveness of this compound's protective effects. The MTT assay is a common colorimetric method used to measure cell metabolic activity as an indicator of viability. niscpr.res.in Lactate (B86563) dehydrogenase (LDH) release into the culture medium indicates cell membrane damage and is used as a measure of cytotoxicity. nih.gov Annexin V staining, often combined with propidium (B1200493) iodide, is used to detect apoptotic cells by identifying phosphatidylserine (B164497) translocation to the outer cell membrane. nih.govresearchgate.netmdpi.comthno.org Hoechst 33258 staining is also used to visualize nuclear fragmentation, a hallmark of apoptosis. niscpr.res.in
Measurement of Reactive Oxygen Species (e.g., MitoSOX, DCFDA, DHE Fluorescence)
Direct measurement of reactive oxygen species (ROS), particularly mitochondrial superoxide, is crucial for evaluating the extent of oxidative stress and this compound's antioxidant activity. MitoSOX Red is a widely used fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce red fluorescence. parkinsonsroadmap.orgresearchgate.netahajournals.orgnih.govnih.govatsjournals.orgmdpi.comucl.ac.ukmdpi.comiiarjournals.org DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is a general indicator of intracellular ROS, fluorescing upon oxidation. niscpr.res.in DHE (dihydroethidium) is another fluorescent probe that is oxidized by superoxide, often used in flow cytometry or fluorescence microscopy. ahajournals.orgiiarjournals.orgresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy with spin probes like this compound itself can also be used for direct imaging of superoxide levels in live cells. iiarjournals.org
Mitochondrial Function Assays (e.g., Mitochondrial Membrane Potential, Respirometry, ATP Production)
Assessing mitochondrial function provides insights into the impact of oxidative stress and the protective effects of this compound on these vital organelles. Mitochondrial membrane potential (ΔΨm) is often measured using fluorescent dyes like JC-1 or Rhodamine 123 (R123), where changes in fluorescence indicate depolarization or hyperpolarization. nih.govnih.govresearchgate.netplos.orgresearchgate.netrsc.orgmdpi.complos.org Cellular respirometry, often performed using Seahorse Bioscience analyzers, measures oxygen consumption rate (OCR) to assess mitochondrial respiration, including basal respiration, ATP production-linked respiration, and maximal respiration. nih.govthno.orgahajournals.org ATP production assays quantify cellular ATP levels, reflecting the efficiency of oxidative phosphorylation. nih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Cytochrome c oxidase activity can also be measured as an indicator of mitochondrial respiratory chain function. mdpi.comnih.gov
Molecular and Biochemical Analysis (e.g., Western Blotting, qPCR, ELISA, Protein Carbonyl Content, Lipid Peroxidation Markers)
Molecular and biochemical techniques are used to investigate the underlying mechanisms of oxidative stress and this compound's effects on protein expression, gene transcription, and oxidative damage markers. Western blotting is commonly used to analyze the protein levels of various targets, including apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3), signaling pathway components (e.g., phosphorylated Akt, ERK1/2, Nrf2), and mitochondrial proteins (e.g., TFAM, Sirt1). nih.govniscpr.res.innih.govfrontiersin.orgresearchgate.netresearchgate.netthno.orgmdpi.com Quantitative PCR (qPCR) is used to measure mRNA expression levels of genes related to antioxidant defense (e.g., Nrf2, SOD2), mitochondrial biogenesis (e.g., TFAM, Twinkle), and inflammatory responses (e.g., IL-8). thno.orgmdpi.comnih.govnih.govnih.gov ELISA (Enzyme-Linked Immunosorbent Assay) kits can be used to quantify specific proteins or markers, such as ROS content or MDA (malondialdehyde). researchgate.net Protein carbonyl content is a marker of protein oxidation and is measured to assess oxidative damage to proteins. mdpi.comresearchgate.net Lipid peroxidation markers, such as thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA), are measured to assess oxidative damage to lipids. mdpi.comnih.govnih.govnih.govresearchgate.net
Detailed Research Findings Examples:
In SH-SY5Y cells treated with glutamate, this compound attenuated ROS generation, improved mitochondrial membrane potential, and reduced LDH release, indicating a reduction in neurotoxicity. nih.gov
this compound treatment in B16-F0 melanoma cells inhibited cell growth, reduced viability, and induced apoptosis, which was associated with diminished mitochondrial superoxide and altered levels of phosphorylated Akt and ERK1/2. nih.govfrontiersin.orgresearchgate.netresearchgate.net
In cardiomyocytes exposed to high glucose, this compound prevented the increase in mitochondrial oxidant levels and protected against cell death. nih.gov
this compound alleviated oxidative stress induced by antimycin A in human mesenchymal stem cells, improving cell viability and upregulating the Nrf2 pathway. researchgate.netnih.gov
In primary cultured mouse neurons exposed to amyloid beta, this compound suppressed mitochondrial superoxide production, preserved mitochondrial membrane potential, and protected against ATP depletion and mtDNA damage. nih.gov
this compound treatment in rotenone-treated SH-SY5Y cells reduced ROS levels, suppressed apoptosis markers (Bax, Bcl-2, cleaved caspase-3), and improved mitochondrial density and distribution. niscpr.res.inresearchgate.net
Dinitrophenol-induced mitochondrial superoxide production in human colon-derived epithelial cells was inhibited by this compound, preventing increased bacterial internalization and translocation. nih.govnih.gov
this compound treatment in aged mice improved cardiac function, reduced mitochondrial superoxide and hydrogen peroxide levels in cardiomyocytes, and enhanced mitochondrial respiration rates and ATP generation efficiency. nih.gov
In human aortic endothelial cells exposed to high glucose, this compound reduced mitochondrial superoxide production and modulated the expression of antioxidant enzymes like SOD2 and the Keap1 gene. mdpi.com
this compound was shown to reduce mitochondrial ROS bursts and improve the retention of transplanted mesenchymal stem cells under oxidative stress conditions. thno.org
In human lymphocytes treated with rotenone and 2-methoxyestradiol (B1684026) to induce superoxide overproduction, this compound was used as a spin probe for EPR imaging to demonstrate its effectiveness in scavenging superoxide. iiarjournals.org
this compound significantly inhibited doxorubicin-induced mitochondrial ROS generation in platelets, reducing platelet apoptosis. mdpi.com
Data Tables:
Due to the diverse nature of the experimental data and varying units and conditions across different studies, presenting a single, universally applicable data table is not feasible. However, the research findings described above highlight the types of quantitative data often generated in this compound studies. Researchers commonly present data in tables or graphs showing:
Cell viability percentages under different treatment conditions.
Levels of ROS (e.g., fluorescence intensity, arbitrary units) in control and treated cells.
Mitochondrial membrane potential values (e.g., JC-1 ratio, fluorescence intensity).
Oxygen consumption rates (OCR) and ATP production levels.
Protein expression levels (e.g., band intensity ratios from Western blots).
mRNA expression levels (e.g., fold changes from qPCR).
Levels of oxidative damage markers (e.g., protein carbonyl content, MDA levels).
As an example of how data might be presented in a study, consider the effect of this compound on ROS levels in SH-SY5Y cells treated with rotenone:
| Treatment Group | ROS Level (Arbitrary Units) |
| Control | 105.39 ± 5.26 |
| Rotenone (250 nM) | 221.68 ± 11.86 |
| Rotenone + this compound (10 µM) | 179.04 ± 13.72 |
| Rotenone + this compound (100 µM) | 144.73 ± 3.51 |
| Rotenone + this compound (1000 µM) | 109.04 ± 7.96 |
Note: This is an illustrative example based on findings researchgate.net and the exact values and units may vary between experiments.
This table demonstrates how this compound treatment led to a concentration-dependent reduction in ROS levels elevated by rotenone. researchgate.net
Flow Cytometry for Cellular Parameters
Flow cytometry is a widely used technique in this compound research to analyze various cellular parameters, particularly in immune cells and other cell types. This method allows for the assessment of mitochondrial reactive oxygen species (mROS) production, cell viability, apoptosis, and the identification and characterization of specific cell populations.
In studies involving lipopolysaccharide (LPS)-stimulated rat peritoneal immune cells, flow cytometry has been used to assess mROS production and phagocytotic capacity. ucl.ac.uknih.govresearchgate.net this compound treatment in these cells abrogated the increase in mROS without affecting non-mitochondrial oxygen consumption or the phagocytotic-induced respiratory burst. ucl.ac.uknih.govresearchgate.net Gating of CD11b positive peritoneal cells is performed using flow cytometry to identify the target cell population. ucl.ac.uk MitoSOX Red fluorescence, indicative of mitochondrial superoxide, is assessed in CD11b positive cells using flow cytometry, and its increase following treatment with a mitochondrial Complex III inhibitor (antimycin A) is prevented by co-incubation with this compound. ucl.ac.uk
Flow cytometry is also utilized to evaluate sperm quality parameters after cryopreservation in the presence of this compound. This includes assessing viability, apoptosis, and reactive oxygen species levels. mdpi.com Supplementation with this compound has been shown to significantly improve sperm viability and reduce intracellular ROS levels in frozen-thawed rabbit sperm, as determined by flow cytometry analysis. mdpi.com
Furthermore, flow cytometry has been employed to assess endothelial activation status in vivo in mouse models of atherosclerosis. This involves analyzing the recruitment of different monocyte populations (total monocytes, inflammatory monocytes, and resident monocytes) to the aorta. researchgate.net this compound treatment significantly decreased the recruitment of total and inflammatory monocytes in these studies. researchgate.net
The technique is also used to evaluate mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1, which can be analyzed by flow cytometry for qualitative and quantitative assessment of mitochondrial function. spandidos-publications.com this compound pretreatment has been shown to alleviate prolonged mitochondrial permeability transition pore (mPTP) activation and MMP loss induced by advanced glycation end products (AGEs) in human nucleus pulposus cells, as demonstrated by flow cytometry. researchgate.net Apoptosis levels in these cells are also confirmed using Annexin V-APC/7-AAD staining analyzed by flow cytometry. researchgate.net
In Vivo Animal Models
In vivo animal models are crucial for studying the systemic effects of this compound and its impact on complex physiological processes and disease pathologies. A variety of animal models, primarily mice and rats, are utilized to investigate the therapeutic potential of this compound in different disease contexts.
Mouse Models
Mouse models are frequently used in this compound research to study its effects on various conditions, including metabolic diseases, cancer, and sepsis.
db/db mice: These mice serve as a model for type-2 diabetes. Studies using db/db mice have shown that this compound administration can prevent oxidative stress and reduce cardiomyopathic changes, leading to improved myocardial function. nih.gov this compound inhibited mitochondrial ROS generation and prevented intracellular oxidative stress levels in the hearts of these mice. nih.gov Histological analysis revealed that this compound reduced cardiomyocyte size in db/db mice hearts. nih.gov
STZ-induced mice: Streptozotocin (B1681764) (STZ)-induced mice are a model for type-1 diabetes. Similar to db/db mice, this compound has been shown to prevent oxidative stress and reduce cardiomyopathic changes in STZ-induced mice. nih.gov It inhibited mitochondrial ROS generation, decreased apoptosis, and reduced myocardial hypertrophy in the hearts of these mice, resulting in improved myocardial function. nih.gov
BRAF-induced Melanoma and KRAS-induced Lung Cancer models: Studies using endogenous mouse models of BRAF-induced malignant melanoma and KRAS-driven lung cancer have investigated the impact of this compound on tumor progression. researchgate.netmdpi.comresearchgate.netnih.gov In these models, this compound administration did not have an impact on the number of primary tumors and metastases. researchgate.netmdpi.comresearchgate.netnih.gov
Cecal Ligation and Puncture (CLP) mice: The CLP model is used to induce polymicrobial abdominal sepsis. This compound has been tested in this model to investigate its effects on outcome, organ function, and inflammatory response in both acute and chronic phases of sepsis. vetmeduni.ac.at In a CLP-induced acute kidney injury model, this compound attenuated sepsis-induced acute kidney injury and prevented the increase in superoxide generation and the decline in peritubular capillary perfusion. researchgate.net
Rat Models
Rat models are also extensively used to investigate the effects of this compound, particularly in studies focusing on sepsis, inflammation, and nerve injury.
Faecal Peritonitis: This model is used to induce sepsis. This compound has been evaluated in this model for its effect on organ dysfunction, systemic inflammation, and renal function. ucl.ac.uknih.govresearchgate.netresearchgate.net this compound reduced systemic IL-1β, renal oxidative stress, and ameliorated renal dysfunction in this model. ucl.ac.ukresearchgate.netresearchgate.net
Endotoxemia: LPS injection is used to induce a model of endotoxemia and systemic inflammatory response in rats. nih.govoulu.firesearchgate.netnih.govmdpi.com this compound has been shown to decrease liver damage markers (aspartate aminotransferase and alanine (B10760859) aminotransferase), kidney damage markers (urea and creatinine), and the general organ damage marker (lactate dehydrogenase) in this model. nih.govoulu.fimdpi.com It also reduced the expression of inducible nitric oxide synthase in the liver and decreased nitric oxide levels in blood and liver tissue. nih.govnih.govmdpi.com
Sciatic Nerve Crush Injury: This model is used to emulate mechanical trauma to peripheral nerves. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Studies in this model explore the potential therapeutic and protective effects of this compound on nerve excitability parameters, nerve conduction velocities, and the distribution of nerve conduction velocities among different fiber groups. nih.gov Postoperative this compound administration has shown promising results in mitigating the detrimental effects of nerve crush injuries. nih.gov
Specific Disease Induction Protocols
Various protocols are used to induce specific disease states in animal models for this compound research.
Cecal Ligation and Puncture (CLP): This surgical procedure is used to induce polymicrobial sepsis by creating a controlled peritonitis. vetmeduni.ac.atnih.gov
Lipopolysaccharide (LPS): Administration of LPS, a component of Gram-negative bacteria, is widely used to induce endotoxemia and systemic inflammatory response. ucl.ac.uknih.govresearchgate.netresearchgate.netnih.govoulu.firesearchgate.netnih.govmdpi.com
Angiotensin II Infusion: While not explicitly detailed in the provided snippets in conjunction with this compound, Angiotensin II infusion is a common method to induce hypertension and related cardiovascular remodeling in animal models, where mitochondrial dysfunction can play a role.
DSS-Induced Colitis: Dextran (B179266) sulfate (B86663) sodium (DSS) is used to induce ulcerative colitis in animal models, particularly mice. dovepress.comfrontiersin.org This model is characterized by intestinal inflammation and damage. Studies have investigated the role of mitochondrial dysfunction and the effects of interventions like this compound in this context. frontiersin.org
Noise Exposure: Although not found in the provided search results in direct relation to this compound, noise exposure is a method used to induce auditory system damage and related oxidative stress.
Burn Injury: Similarly, burn injury is a model used to study trauma, inflammation, and oxidative stress, but its specific use with this compound is not detailed in the provided snippets.
Assessment of Organ Function and Histopathology
Assessment of organ function and histopathological analysis are critical components of in vivo this compound studies to evaluate the protective or therapeutic effects of the compound on tissue damage and organ dysfunction.
In rat models of sepsis induced by faecal peritonitis or LPS, this compound treatment has been shown to ameliorate renal dysfunction, as evidenced by reduced serum urea (B33335) and creatinine (B1669602) levels. ucl.ac.ukresearchgate.netresearchgate.netmdpi.com this compound also decreased liver damage markers like aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and the general organ damage marker lactate dehydrogenase (LDH) in LPS-induced endotoxemia in rats. nih.govoulu.fimdpi.com
Histological analysis is performed to assess tissue integrity and cellular changes. In db/db mouse models of type-2 diabetes, histological analysis of cardiomyocyte cross-sectional areas showed that this compound reduced cardiomyocyte size. nih.gov In studies of sciatic nerve crush injury, histological techniques like hematoxylin-eosin and immunofluorescence staining are used to assess the extent of injury to nerve fibers and the necrosis of Schwann cells. researchgate.net
Evaluation of mitochondrial function within organs is also crucial. This can involve assessing mitochondrial respiration, activity of electron transport chain complexes, and levels of mitochondrial antioxidant enzymes. frontiersin.org For example, in an indomethacin-induced rat model of inflammatory bowel disease, this compound treatment improved colon mitochondrial function in female rats, including effects on complex I and IV activities. frontiersin.org
Evaluation of Systemic and Local Inflammatory Markers
Measuring systemic and local inflammatory markers is essential to understand the anti-inflammatory effects of this compound in various disease models.
In rat models of sepsis (faecal peritonitis and LPS-induced), this compound has been shown to reduce systemic inflammation. This is evidenced by a reduction in systemic IL-1β levels. ucl.ac.uknih.govresearchgate.netresearchgate.net In LPS-induced endotoxemia in rats, this compound decreased the expression of inducible nitric oxide synthase (iNOS) in the liver and reduced nitric oxide (NO) levels in blood and liver tissue. nih.govnih.govmdpi.com While this compound decreased liver damage markers, it did not influence the release of cytokines like tumor necrosis factor-α (TNF-α) or IL-4 in all compartments examined in the endotoxemia model. researchgate.netnih.gov
In an indomethacin-induced rat model of inflammatory bowel disease, this compound treatment in female rats led to a significant decrease in serum levels of C-reactive protein (CRP) and the inflammatory cytokines TNFα and IL-1β. frontiersin.org However, no significant change in inflammatory markers was observed in male rats in this study. frontiersin.org
In studies of sciatic nerve crush injury, the concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are determined at the lesion site to indicate the degree of inflammation. researchgate.net
Here is a summary table of some research findings:
| Model Type | Disease/Condition | Animal Model (Species) | Key Finding Related to this compound | Citation(s) |
| In Vivo | Sepsis (Faecal Peritonitis) | Rat | Reduced systemic IL-1β, renal oxidative stress, ameliorated renal dysfunction. | ucl.ac.ukresearchgate.netresearchgate.net |
| In Vivo | Endotoxemia (LPS-induced) | Rat | Decreased liver/kidney damage markers, reduced hepatic iNOS expression, decreased NO levels. | nih.govoulu.finih.govmdpi.com |
| In Vivo | Diabetic Cardiomyopathy (Type 1 & 2) | Mouse (STZ-induced, db/db) | Prevented oxidative stress, reduced cardiomyopathic changes, improved myocardial function. | nih.gov |
| In Vivo | BRAF-induced Melanoma | Mouse | No impact on primary tumor number or metastases. | researchgate.netmdpi.comresearchgate.netnih.gov |
| In Vivo | KRAS-driven Lung Cancer | Mouse | No impact on tumor burden. | researchgate.netmdpi.comresearchgate.netnih.gov |
| In Vivo | Sepsis (CLP-induced AKI) | Mouse | Attenuated acute kidney injury, prevented superoxide increase, maintained capillary perfusion. | researchgate.net |
| In Vivo | Sciatic Nerve Crush Injury | Rat | Mitigated detrimental effects on nerve excitability and conduction (postoperative administration). | nih.gov |
| In Vivo | Inflammatory Bowel Disease (Indomethacin-induced) | Rat (Female) | Decreased disease activity, improved colon mitochondrial function, reduced inflammatory markers. | frontiersin.org |
| Ex Vivo/In Vitro | LPS-stimulated Peritoneal Immune Cells | Rat | Abrogated increase in mROS, reduced IL-1β release. | ucl.ac.uknih.govresearchgate.net |
| Ex Vivo/In Vitro | Septic Serum-exposed Kidney Slices | Rat | Decreased mROS, maintained mitochondrial function. | ucl.ac.uknih.govresearchgate.net |
| In Vitro | High Glucose-stimulated Cardiomyocytes | Cultured Adult Cardiomyocytes | Prevented mitochondrial superoxide generation and cell death. | nih.gov |
| In Vitro | AGEs-induced Human NP Cells | Human Nucleus Pulposus Cells | Alleviated mPTP activation, MMP loss, and apoptosis. | researchgate.net |
| Ex Vivo | Frozen-Thawed Sperm | Rabbit | Improved viability, reduced intracellular ROS, enhanced motility. | mdpi.com |
Behavioral and Functional Assessments (e.g., Electrophysiological Analysis for Nerve Injury)
Behavioral and functional assessments are crucial for evaluating the in vivo effects of this compound, particularly in models of neurological injury or dysfunction. Electrophysiological analysis, for instance, provides an objective method to assess nerve function by measuring nerve conduction velocity and action potential amplitude nih.gov. These parameters directly reflect changes in nerve conduction and are valuable in determining the extent of nerve injury nih.gov.
In studies investigating peripheral nerve injury, such as sciatic nerve crush injury models in rats, electrophysiological analysis is frequently employed. This can involve stimulating the sciatic nerve and recording from associated muscles, like the gastrocnemius muscle, to assess both nerve and muscle function simultaneously nih.gov. This approach offers a more comprehensive evaluation of nerve injury and recovery, especially when motor function restoration is a key outcome nih.gov.
Research utilizing electrophysiological analysis has explored the potential therapeutic and protective effects of this compound in rat sciatic nerve crush injuries nih.gov. Studies have analyzed nerve conduction parameters, nerve excitability (including rheobase and chronaxie), and the distribution of nerve conduction velocities nih.gov. Findings have indicated significant alterations in these parameters following crush injuries nih.gov. Postoperative administration of this compound has shown promise in mitigating the detrimental effects of nerve crush injuries, although complete restoration to baseline levels may not be achieved nih.gov.
Another application of electrophysiological assessment in conjunction with this compound studies is in models of diabetic neuropathy. In streptozotocin-induced diabetic rats, this compound treatment significantly preserved compound action potential (CAP) parameters, such as maximum depolarization (MD) and CAP area, suggesting a protective role against diabetes-induced nerve dysfunction researchgate.net. Furthermore, this compound mitigated the disruption in conduction velocity distribution (CVD), indicating preservation of nerve fiber activity researchgate.net. Histological analyses in these studies have supported the electrophysiological findings, showing reduced damage in this compound-treated nerves researchgate.net.
Electrophysiological examination provides objective data on nerve functional status, with signal latency reflecting demyelination and amplitude indicating axonal injury imrpress.com. Prolonged latency suggests a demyelinating lesion, while a decreased amplitude points to axonal damage imrpress.com.
Emerging Research Techniques
Emerging research techniques offer advanced tools for investigating the cellular and molecular effects of this compound with greater detail and precision.
Single-Cell Transcriptomics in Oocyte Cryobiology Research
Single-cell transcriptomics allows for the analysis of gene expression at the level of individual cells, providing insights into cellular heterogeneity and specific molecular pathways affected by interventions like this compound treatment. This technique has been applied in the context of oocyte cryobiology to understand the impact of this compound on vitrified oocytes.
Vitrification, a cryopreservation method, can induce oxidative stress and organelle damage in oocytes nih.gov. This compound, as a mitochondria-targeted antioxidant, has been investigated for its ability to mitigate these effects nih.gov. Single-cell transcriptome analysis has revealed that the beneficial effects of this compound on vitrified oocytes may be mediated through the recovery of respiratory chain activity nih.govdntb.gov.ua.
Studies using single-cell transcriptomics in vitrified oocytes treated with this compound have shown differences in the transcriptome profile compared to untreated vitrified oocytes nih.gov. Analysis has identified differentially expressed genes (DEGs) that are downregulated or upregulated following vitrification, and the impact of this compound on these gene expression patterns has been investigated nih.gov. This level of detail helps in understanding the specific molecular targets and pathways through which this compound exerts its protective effects in cryopreserved oocytes nih.govresearchgate.net.
Interactive Table 1: Differential Gene Expression in Vitrified Oocytes
| Comparison Group | Downregulated DEGs | Upregulated DEGs |
| Vitrified vs. Fresh | 354 | 700 |
Data based on single-cell transcriptome analysis in vitrified sheep oocytes nih.gov.
Advanced Imaging Techniques (e.g., Multiphoton Imaging for Mitochondrial Function)
Advanced imaging techniques provide non-invasive or minimally invasive ways to visualize cellular structures and functions in real-time or with high resolution. Multiphoton imaging is one such technique that is particularly useful for assessing mitochondrial function within tissues.
Multiphoton microscopy utilizes infrared light, which can penetrate deeper into tissues with less photodamage compared to confocal microscopy biologists.com. This makes it suitable for imaging endogenous fluorophores like NADH and FAD, allowing researchers to follow dynamic changes in cellular metabolism with high sensitivity biologists.com.
In the context of this compound research, multiphoton imaging has been employed to evaluate mitochondrial functionality, such as assessing NADH redox state and mitochondrial membrane potential ucl.ac.ukresearchgate.netresearchgate.net. Studies investigating the effects of this compound in models of sepsis-induced renal dysfunction have utilized multiphoton imaging of live kidney slices to probe temporal changes in mitochondrial function ucl.ac.ukresearchgate.netresearchgate.net. These studies have shown that this compound can maintain normal NADH redox state and mitochondrial membrane potential in renal proximal tubular epithelial cells exposed to septic serum ucl.ac.ukresearchgate.netresearchgate.net.
Multiphoton imaging, along with techniques like respirometry, allows for a comprehensive assessment of mitochondrial function and how it is affected by conditions like sepsis and interventions like this compound treatment ucl.ac.ukresearchgate.net. This provides valuable data on the compound's ability to protect mitochondrial integrity and function in various disease models.
Future Directions and Research Gaps in Mitotempo Research
Elucidation of Specificity and Selectivity Mechanisms within Mitochondrial Sub-compartments
Mitochondria are complex organelles with distinct sub-compartments, each playing specific roles in cellular respiration and ROS generation. jourdainlab.org While MitoTEMPO is designed to accumulate in the mitochondria, primarily within the matrix due to the negative membrane potential, its precise distribution and activity within the different sub-compartments—the outer mitochondrial membrane (OMM), intermembrane space (IMS), inner mitochondrial membrane (IMM), and matrix—are not fully understood. frontiersin.orgtums.ac.irmdpi.commdpi.com Future research should focus on elucidating the specificity and selectivity of this compound for these sub-compartments. Utilizing advanced techniques such as targeted fluorescent probes and high-resolution microscopy could help visualize this compound's localization and its interaction with specific protein complexes or lipids within each region. researchgate.net Understanding if this compound preferentially scavenges ROS generated at specific sites, such as complexes I or III of the electron transport chain, is crucial for optimizing its use in conditions where ROS production is compartmentalized. mdpi.com
Investigation of Differential Effects of this compound Across Various Tissues and Cell Types
The contribution of mitochondrial oxidative stress to pathology varies significantly depending on the tissue and cell type involved. biologists.comkarger.com Consequently, the efficacy and effects of this compound may also exhibit tissue- and cell-specific variations. Studies have already indicated such differences; for instance, research on urban particulate matter exposure showed that this compound effectively prevented mitochondrial ROS production in BV2 microglial cells but that immature neural stem/precursor cells were more resistant to the induced oxidative stress. karger.comworktribe.com Comprehensive studies are needed to systematically evaluate this compound's impact across a broad spectrum of cell types and tissues relevant to various diseases. This includes examining differences in cellular uptake, metabolism, and the downstream signaling pathways modulated by this compound in different cellular environments. Such investigations will help identify the conditions and diseases where this compound is likely to be most effective and inform personalized therapeutic strategies.
Exploration of Potential for Combination Therapies with this compound
Given the complex pathophysiology of many diseases involving mitochondrial dysfunction and oxidative stress, monotherapy with an antioxidant like this compound may not be sufficient. Exploring the potential of combination therapies, where this compound is used alongside agents targeting other disease mechanisms, represents a significant future direction. Combining this compound with drugs that address inflammation, protein aggregation, or other aspects of cellular dysfunction could lead to synergistic therapeutic benefits. For example, a combination of this compound with inhibitors targeting TXNIP and activators of the lysosomal pathway showed promise in mitigating high glucose-induced mitochondrial stress in retinal cells, a relevant finding for diabetic retinopathy. nih.gov Future research should focus on identifying rational drug combinations, evaluating their combined efficacy in relevant preclinical models, and assessing potential drug interactions and safety profiles.
Unraveling Complex Interactions with Other Cellular Stress Response Systems Beyond Oxidative Stress
Mitochondria are not isolated entities but are intricately connected with other cellular organelles and stress response pathways. frontiersin.org While this compound's primary function is to scavenge mitochondrial ROS, its activity may influence or be influenced by other cellular stress response systems, including the endoplasmic reticulum stress response, autophagy, apoptosis, and inflammatory signaling. frontiersin.orgmdpi.commdpi.com Research is needed to unravel these complex interactions. This includes investigating how this compound affects mitochondrial quality control mechanisms like mitophagy and biogenesis, and its potential to modulate inflammatory pathways. Understanding these broader interactions will provide a more holistic view of this compound's cellular impact and may reveal novel therapeutic targets or strategies for combination therapies.
Development of Advanced Delivery Systems for Enhanced Mitochondrial Targeting of this compound
Although the TPP+ moiety facilitates this compound's accumulation in mitochondria, developing more advanced delivery systems could further enhance its mitochondrial targeting efficiency, improve its pharmacokinetic profile, and potentially reduce off-target effects. tandfonline.com Novel delivery strategies, such as the use of nanoparticles, liposomes, or self-assembling peptides, could offer advantages like controlled release, improved cellular uptake, and enhanced accumulation within specific tissues or cell types. tandfonline.com Research in this area is vital to optimize this compound delivery for different routes of administration and target organs, ensuring that therapeutic concentrations are achieved and maintained within the mitochondria for optimal efficacy, especially in chronic conditions.
Comparative Studies with Other Mitochondria-Targeted Antioxidants (e.g., MitoQ, SkQ1) to delineate unique benefits and limitations
This compound is one of several mitochondria-targeted antioxidants developed, with others including MitoQ and SkQ1, which utilize different antioxidant moieties conjugated to a lipophilic cation like TPP+. mdpi.comresearchgate.netsenescence.infowikipedia.orgmybiosource.comnih.govciteab.comnih.govmdpi.com Comparative studies are essential to delineate the unique benefits, limitations, and optimal applications of this compound relative to these other compounds. Research should compare their efficacy in various disease models, their specificities for different ROS species or mitochondrial sub-compartments, and their pharmacokinetic and safety profiles. nih.govresearchgate.net Such comparative analyses will help guide the selection of the most appropriate mitochondria-targeted antioxidant for specific therapeutic indications and contribute to the development of more effective strategies for targeting mitochondrial oxidative stress.
Q & A
Q. What are the primary mechanisms by which MitoTEMPO exerts its antioxidant effects in mitochondrial studies?
this compound combines the nitroxide antioxidant TEMPO with a lipophilic triphenylphosphonium (TPP) cation, enabling mitochondrial accumulation due to the negative membrane potential. It specifically scavenges mitochondrial superoxide (O₂⁻) and alkyl radicals, mitigating oxidative damage. Its efficacy is concentration-dependent, with studies using 10–50 μM in vitro and 0.1–1 mg/kg in vivo .
Q. Which experimental models are most commonly used to evaluate this compound's efficacy in reducing oxidative stress?
- Diabetic Models : Diabetic mice showed improved adipose-derived stem cell viability and reduced ROS levels after this compound treatment (10 μM in vitro) .
- Ischemia-Reperfusion Injury : In Wistar rats subjected to MCAO, this compound (1 mg/kg) preserved cardiac function via thoracic electrical bioimpedance (TEB) and ECG, reducing oxidative markers like malondialdehyde (MDA) .
- In Vitro Cardiomyopathy : Human iPSC-derived cardiomyocytes from Barth syndrome patients demonstrated restored sarcomere organization and contractility after this compound treatment (10 μM) .
Q. What are the recommended storage and handling protocols for this compound to ensure stability in research settings?
this compound is light-sensitive and hygroscopic. Store at −20°C in desiccated, light-proof containers. Prepare fresh solutions in sterile water (10 mg/mL stock) and validate purity via HPLC (≥98%) before use .
Advanced Research Questions
Q. How can researchers optimize this compound dosing and administration routes in complex disease models such as ischemia-reperfusion injury?
- Dosage Optimization : Preclinical studies suggest intraperitoneal (IP) injection at 0.5–1 mg/kg 30 minutes pre-ischemia improves outcomes. In vitro models use 10–50 μM, adjusted based on cell type and ROS burden .
- Route-Specific Efficacy : IP administration ensures systemic distribution, while localized delivery (e.g., intracardiac) may enhance targeting in organ-specific injury .
Q. What methodologies are employed to validate the specificity of this compound's mitochondrial targeting in vivo versus in vitro systems?
- Subcellular Fractionation : Isolate mitochondria from treated cells/tissues to quantify this compound accumulation via mass spectrometry .
- Fluorescent Probes : Co-localization with MitoTracker Red confirms mitochondrial specificity in live-cell imaging .
- Functional Assays : Compare ROS reduction in mitochondrial versus cytosolic compartments using dichlorofluorescein (DCF) and MitoSOX .
Q. How do researchers address contradictory findings regarding this compound's efficacy across different pathological models?
- Model-Specific Variables : In diabetic models, this compound rescues adipose stem cell function but shows partial efficacy in neuronal ischemia, possibly due to blood-brain barrier limitations .
- Dosage Discrepancies : Higher ROS loads in chronic diseases (e.g., Barth syndrome) may require prolonged treatment or combinatorial antioxidants (e.g., lipoic acid) .
- Validation Controls : Include mitochondrial uncouplers (e.g., FCCP) to confirm ROS source specificity .
Q. What advanced techniques are used to assess this compound's impact on mitochondrial function beyond ROS scavenging?
- Respirometry : Measure oxygen consumption rates (OCR) via Seahorse XF Analyzer to evaluate electron transport chain (ETC) efficiency .
- Proteomics : Identify mitochondrial protein oxidation markers (e.g., aconitase inactivation) post-treatment .
- Contractility Analysis : Use heart-on-chip platforms to quantify force generation in iPSC-derived cardiomyocytes .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
